2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14827-68-0 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) |
InChI Key |
LLZACTPLAJXJNU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid using oxalyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route discussed herein involves the Friedel-Crafts acylation of 5-methoxyindole using oxalyl chloride, followed by esterification and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support research and development in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process commencing with the commercially available starting material, 5-methoxyindole. The core of this synthesis is a Friedel-Crafts acylation at the electron-rich C3 position of the indole ring. Methoxy-activated indoles exhibit enhanced reactivity, making this substitution a highly effective method.[1]
The overall reaction proceeds in three main stages:
-
Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.
-
Esterification: The acyl chloride intermediate is not typically isolated but is reacted in situ with an alcohol, such as ethanol, in the presence of a base to yield the stable ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[1][2]
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and purification methods.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Starting Material | 5-Methoxyindole | C₉H₉NO | 147.17 | - | 52-55 |
| Intermediate | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C₁₃H₁₃NO₄ | 247.25 | 75-85 | Not reported (often an oil) |
| Final Product | This compound | C₁₁H₉NO₄ | 219.19 | 80-90 (hydrolysis step) | 248 (decomposes)[3] |
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride (Acylation)
This procedure outlines the Friedel-Crafts acylation of 5-methoxyindole.
Materials:
-
5-Methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Dry ice/acetone bath
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to -10 °C to 0 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
The resulting slurry containing the crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Esterification)
This protocol describes the in situ esterification of the acyl chloride intermediate.
Materials:
-
Crude 5-methoxy-α-oxo-1H-indole-3-acetyl chloride slurry from Step 1
-
Anhydrous ethanol
-
Triethylamine (Et₃N) or other suitable base
-
Ice bath
Procedure:
-
To the slurry of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (assumed 62.20 mmol from the starting material) in the reaction flask from the previous step, add anhydrous ethanol (144 mL).[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (10.40 mL, 74.63 mmol) to the suspension.[2]
-
Stir the resulting yellow suspension at room temperature for 1 hour.[2]
-
The precipitate is then filtered, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.[2]
-
The product can be further purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound (Hydrolysis)
This section details the final hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Methanol or ethanol
-
Hydrochloric acid (HCl) (e.g., 1 M) for acidification
-
Ice bath
Procedure:
-
Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1 equivalent) in a mixture of methanol or ethanol and a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure product.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Step-by-step experimental workflow diagram.
References
An In-depth Technical Guide to the Chemical Properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, an indole derivative of interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Detailed experimental protocols and data are presented to support further research and development activities.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-methoxyindole-3-glyoxylic acid, is a substituted indole derivative. The core structure features an indole ring system with a methoxy group at the 5-position and a glyoxylic acid moiety at the 3-position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid | N/A |
| Synonyms | 5-methoxyindole-3-glyoxylic acid | N/A |
| CAS Number | 14827-68-0 | |
| Molecular Formula | C₁₁H₉NO₄ | |
| Molecular Weight | 219.19 g/mol | |
| Melting Point | 248 °C (predicted) | |
| Boiling Point | 444.3 ± 38.0 °C (predicted) | |
| Density | 1.441 ± 0.06 g/cm³ (predicted) | |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 5-methoxyindole. The general scheme is outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Step 1: Acylation of 5-Methoxyindole
The synthesis commences with the Friedel-Crafts acylation of 5-methoxyindole at the electron-rich C3 position using oxalyl chloride. This reaction forms a reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, which is typically used in the subsequent step without isolation.
Step 2: Esterification and Hydrolysis
The intermediate acyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base to yield the corresponding ester. For example, the reaction with ethanol produces ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. The final step is the hydrolysis of the ester, commonly achieved under basic conditions followed by acidification, to afford the desired carboxylic acid.
Detailed Experimental Protocol for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
A detailed protocol for the synthesis of the ethyl ester intermediate has been reported. To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (10.40 mL, 74.63 mmol) was added at 0 °C. The resulting yellow suspension was stirred at room temperature for 1 hour. The precipitate was filtered off, washed with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil.
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring would exhibit characteristic splitting patterns. The methoxy group would be a sharp singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons of the glyoxylic acid moiety at the downfield end of the spectrum. The carbons of the indole ring will have characteristic chemical shifts, with the carbon attached to the electron-donating methoxy group (C5) being significantly shielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the indole, C=O stretching vibrations for the ketone and carboxylic acid, and C-O stretching for the methoxy group and carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (219.19 g/mol ). The fragmentation pattern would likely involve the loss of CO₂, H₂O, and cleavage of the side chain, providing further structural confirmation. For the ethyl ester intermediate, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a molecular ion peak [M+H]⁺ at m/z 248.13 has been reported.
Table 2: Summary of Expected and Reported Spectral Data
| Technique | Intermediate: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | Final Product: this compound (Expected) |
| ¹H NMR | Data not available | Signals for indole NH, aromatic protons, methoxy protons, and carboxylic acid proton. |
| ¹³C NMR | Data not available | Downfield signals for two carbonyl carbons, characteristic indole ring signals. |
| IR | Data not available | Broad O-H stretch, N-H stretch, two C=O stretches, C-O stretches. |
| MS | [M+H]⁺ = 248.13 | Expected molecular ion peak corresponding to a molecular weight of 219.19. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole-3-glyoxylamide scaffold, a closely related structure, is recognized as a "privileged" structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and neuroprotective agents. The methoxy group at the 5-position of the indole ring is a common feature in many biologically active indole derivatives, as it can modulate the electronic properties and metabolic stability of the molecule.
Potential Areas of Investigation
Given the structural features of this compound, potential areas for future biological investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an anticancer agent.
Caption: Logical relationship for future research on the title compound.
Conclusion
This compound is a readily synthesizable indole derivative. While its basic chemical identity is established, a comprehensive experimental characterization of its physicochemical and spectral properties is not yet publicly available. The lack of biological activity data presents an opportunity for future research, particularly given the established importance of the indole-3-glyoxylamide scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon in their exploration of this and related compounds.
Unraveling the Molecular Mechanisms of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, also known as 5-Methoxyindole-3-glyoxylic acid, is an indole derivative with potential therapeutic applications. While direct and extensive studies on the precise mechanism of action of this specific compound are limited, a comprehensive analysis of structurally related compounds, particularly indole-3-glyoxylamides and 5-methoxyindole derivatives, provides compelling insights into its potential biological activities. This technical guide consolidates the available evidence to propose three primary mechanisms of action: inhibition of tubulin polymerization, modulation of cyclooxygenase (COX) enzymes, and interference with the PI3K/Akt/mTOR signaling pathway. This document presents a detailed exploration of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Potential Mechanism 1: Inhibition of Tubulin Polymerization
A significant body of research has identified indole-3-glyoxylamides as potent inhibitors of tubulin polymerization.[1][2] This class of compounds disrupts microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of several established anticancer therapies. It is plausible that this compound shares this activity due to its core indole-3-glyoxylamide structure.
Quantitative Data: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity LC50 (nM) | Reference |
| Indole-3-glyoxylamide derivative 32 | Tubulin Polymerization | 8.3 | FaDu | 31 | [1] |
| Indole-3-glyoxylamide derivative 33 | Tubulin Polymerization | 6.6 | FaDu | 55 | [1] |
| 2-Phenylindole derivative 33 | Tubulin Assembly | <5 | MCF-7 | - | [3] |
| 2-Phenylindole derivative 44 | Tubulin Assembly | <5 | HeLa | - | [3] |
| Indole-chalcone derivative 55 | Tubulin Polymerization | 2.68 | Various | 0.3 - 9 | [4] |
Experimental Protocol: Tubulin Polymerization Assay
A common method to assess the inhibition of tubulin polymerization involves a cell-free assay using purified tubulin.
-
Tubulin Preparation: Porcine brain tubulin is purified through cycles of polymerization and depolymerization.
-
Assay Buffer: The tubulin is resuspended in a glutamate-based buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA).
-
Initiation of Polymerization: GTP is added to the tubulin solution to initiate polymerization.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the tubulin solution.
-
Monitoring Polymerization: The change in optical density (absorbance) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated from the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Proposed mechanism of tubulin polymerization inhibition.
Caption: General workflow for a tubulin polymerization assay.
Potential Mechanism 2: Cyclooxygenase (COX) Inhibition
Several 5-methoxyindole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[5][6] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The 5-methoxyindole scaffold present in this compound suggests its potential as a COX inhibitor.
Quantitative Data: COX Inhibition by Indole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole derivative 3b | COX-2 | 0.09 | 61.66 | [7] |
| 1,3-Dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 | - | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.42 | - | [8] |
| 1,3-Dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 | - | [8] |
| 2-(Trimethoxyphenyl)-thiazole A3 | COX-2 | <30 | 9.24 | [9] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity against COX-2 can be determined using a commercially available screening kit or by setting up a custom assay.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor.
-
Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 10 minutes).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection of Prostaglandin: The production of prostaglandin (e.g., PGE₂) is measured. This can be done using an enzyme immunoassay (EIA) or by monitoring the oxygen consumption during the reaction.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of COX-2 inhibition against the concentration of the test compound.
Visualizations
Caption: Proposed mechanism of cyclooxygenase-2 (COX-2) inhibition.
Caption: General workflow for an in vitro COX-2 inhibition assay.
Potential Mechanism 3: PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Several indole compounds have been shown to inhibit this pathway at different nodes, leading to anticancer effects.[11][12] Given the established role of this pathway in cancer and the anticancer potential of indole derivatives, it is a plausible target for this compound.
Quantitative Data: PI3K/Akt/mTOR Pathway Inhibition by Indole and Indazole Derivatives
| Compound | Target Pathway | IC50 (µM) | Cell Line | Effect | Reference |
| 3-amino-1H-indazole derivative W24 | Broad-spectrum antiproliferative | 0.43 - 3.88 | HT-29, MCF-7, A-549, HepG2, HGC-27 | G2/M arrest, apoptosis | [13] |
| Indole compound 1 | PI3K/Akt/mTOR | - | HCT-116, HT-29 | Apoptosis induction | [10] |
| 3,3'-Diindolylmethane (DIM) | PI3K/Akt/mTOR/NF-κB | - | Prostate cancer cells | Inhibition of PI3K and Akt activation | [10] |
| Evodiamine (Indole alkaloid) | PI3K/Akt, MAPK/ERK | - | Pancreatic cancer cells | Inhibition of Akt and ERK phosphorylation | [14] |
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
Western blotting is a standard technique to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the effect of the compound on the phosphorylation of the target proteins.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Biological Versatility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of 2-(5-methoxy-3-indolyl)-2-oxoacetic acid have emerged as a promising class with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.
Synthesis of the Core Scaffold
The synthetic route to this compound and its derivatives typically begins with 5-methoxyindole. A common and effective method for introducing the 2-oxoacetic acid moiety at the C3 position is the Friedel-Crafts acylation using oxalyl chloride. This reaction proceeds through a highly reactive acyl chloride intermediate, which can then be reacted with various nucleophiles to generate a library of derivatives, including esters and amides. Subsequent hydrolysis of an ester derivative can yield the parent carboxylic acid.[1][2]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting various enzymes, pathogenic microbes, and cancer cell lines. The following sections and tables summarize the key findings and quantitative data from various studies.
Enzyme Inhibition
These derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.
Table 1: Enzyme Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| Indole-3-glyoxylamides | COX-2 | 0.12 µM (for compound 11q) | [3] |
| Indole-3-glyoxylamides | 5-LOX | 7.73 µM (for compound 11q) | [3] |
| Indole-2-carboxamides | EGFRWT | 68 - 85 nM | [4] |
| Indole-2-carboxamides | EGFRT790M | Not Specified | [4] |
| Indolyl-oxoacetamides | Cannabinoid Receptor 2 (CB2) | 6.2 nM (for fluorinated derivative 8) | [5] |
| Indolylalkylamines | MAO-A / MAO-B | Not Specified in abstract | [6] |
| 3-substitue 2-methyl indole analogs | AChE | 0.55 - 2.67 µM | [7] |
| 3-substitue 2-methyl indole analogs | GST | Not Specified in abstract | [7] |
Antimicrobial Activity
Several studies have highlighted the potential of these indole derivatives as antibacterial and antifungal agents. Their activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | Various Bacteria | Better than ampicillin | [8] |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | Various Fungi | 6-17 fold better than bifonazole | [8] |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Bacteria | 0.004 - 0.045 mg/mL | [2] |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Fungi | 0.004 - 0.06 mg/mL | [2] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | Various Bacteria | 36.5 - 211.5 µM | [9] |
Cytotoxic and Antiproliferative Activity
A significant area of research for these compounds is their potential as anticancer agents. They have been shown to induce cytotoxicity and inhibit the proliferation of various cancer cell lines, often through the inhibition of critical signaling pathways.
Table 3: Cytotoxic and Antiproliferative Activity of this compound Derivatives
| Derivative Class | Cell Line | IC50 / GI50 | Reference |
| 2-Aryl-2-(3-indolyl)acetohydroxamic acids | HeLa (cervical adenocarcinoma) | Order of magnitude higher than non-protected analogs | [10] |
| Indole-3-glyoxylamides | DU145 (prostate cancer) | 6.29 - 18.53 µM | [3] |
| Indole-2-carboxamides | A-549, MCF-7, Panc-1, HT-29 | 29 - 47 nM | [4] |
Key Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following sections outline the methodologies for the key assays cited.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[11]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture. The concentration is typically adjusted to a 0.5 McFarland standard.[9]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 570 nm).[9]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, graphical representations are invaluable. The following diagrams were generated using the DOT language.
EGFR Signaling Pathway
Many of the cytotoxic this compound derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[4]
References
- 1. This compound|14827-68-0 [benchchem.com]
- 2. ETHYL 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives against prostate cancer cell line PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. In vitro antimicrobial susceptibility assay (MIC determination) [bio-protocol.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid: Structural Analogs, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Core Compound: this compound
This compound, also known as 5-methoxy-indole-3-glyoxylic acid, is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The presence of the methoxy group at the 5-position and the glyoxylic acid moiety at the 3-position of the indole ring are key structural features that contribute to its chemical reactivity and biological profile.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molar Mass | 219.19 g/mol |
| Melting Point | 248 °C |
| Appearance | Yellow solid |
Synthesis of this compound and Derivatives
The primary synthetic route to this compound involves the acylation of 5-methoxyindole. A common method utilizes oxalyl chloride to introduce the 2-oxoacetyl group at the C3 position of the indole ring, followed by hydrolysis of the resulting acyl chloride.
General Synthetic Workflow
Spectroscopic Profile of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this indole derivative.
Predicted Spectroscopic Data
Due to the limited availability of directly published spectra for this compound, the data presented below are predicted based on the analysis of structurally similar compounds, namely indole-3-glyoxylic acid and 5-methoxyindole derivatives. These predictions provide a reliable framework for the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | Carboxylic Acid (-COOH) |
| ~11.5 - 12.0 | br s | 1H | Indole N-H |
| ~8.2 - 8.4 | s | 1H | H2 |
| ~7.3 - 7.5 | d | 1H | H4 |
| ~7.0 - 7.2 | d | 1H | H7 |
| ~6.8 - 7.0 | dd | 1H | H6 |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~185 - 190 | C=O (Ketone) |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~155 - 160 | C5 |
| ~135 - 140 | C7a |
| ~130 - 135 | C2 |
| ~125 - 130 | C3a |
| ~115 - 120 | C3 |
| ~110 - 115 | C4 |
| ~100 - 105 | C7 |
| ~55 - 60 | Methoxy (-OCH₃) |
| ~112 - 117 | C6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Indole) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| 1500 - 1600 | Medium | C=C stretch (Aromatic) |
| 1000 - 1300 | Strong | C-O stretch (Ether and Carboxylic Acid) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₄), the expected mass-to-charge ratios (m/z) in high-resolution mass spectrometry (HRMS) are detailed below.
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 220.0599 |
| ESI+ | [M+Na]⁺ | 242.0419 |
| ESI- | [M-H]⁻ | 218.0453 |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited in this guide.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
Data Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction : Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before running the sample spectrum to subtract any atmospheric and instrumental interferences.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample solution into the ESI source of a high-resolution mass spectrometer via direct infusion or after separation by liquid chromatography. Acquire spectra in both positive and negative ion modes.
-
Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and other characteristic fragment ions.
Logical Relationships and Workflows
The synthesis of this compound typically follows a well-established pathway, which is crucial for understanding potential impurities and for process optimization in a drug development context.
Caption: Synthetic pathway for this compound.
The following diagram illustrates a general workflow for the spectroscopic analysis of the target compound, from sample reception to final data interpretation.
The Discovery and History of Indole-3-Glyoxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-glyoxylic acid, a significant indole derivative, holds a unique position in the landscape of biochemical research and drug discovery. While often recognized as a key precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), its own history and intrinsic biological activities are subjects of considerable interest. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of indole-3-glyoxylic acid, tailored for professionals in the scientific and pharmaceutical fields.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a glyoxylic acid moiety at the 3-position of the indole ring creates a molecule with diverse chemical reactivity and biological potential. This guide will delve into the foundational research that first identified and characterized indole-3-glyoxylic acid, trace the development of its synthetic methodologies, and present a consolidated view of its known biological roles and potential therapeutic applications.
Discovery and Early History
The first documented synthesis of indole-3-glyoxylic acid is attributed to John W. Baker in his 1940 publication in the Journal of the Chemical Society.[2][3] This seminal work laid the groundwork for future investigations into this and related indole compounds. Baker's synthesis involved the reaction of the Grignard reagent of indole with the acid chloride of methyl hydrogen oxalate, which yielded methyl indolyl-3-glyoxylate. Subsequent hydrolysis of this ester provided indole-3-glyoxylic acid.[1] This discovery was significant not only from a chemical synthesis perspective but also for its implications in understanding the metabolism of tryptophan, of which indole is a core structural component.[1]
Early interest in indole-3-glyoxylic acid was closely tied to its relationship with IAA, the principal auxin in plants responsible for regulating cell division, elongation, and differentiation.[4] The structural similarity suggested that indole-3-glyoxylic acid could be a metabolic precursor or a catabolite of IAA, prompting further research into its presence and function in plant tissues.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of indole-3-glyoxylic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Melting Point | 217 °C (decomposes) | [6] |
| Appearance | Yellow solid | [4] |
| CAS Number | 1477-49-2 | [4] |
| PubChem CID | 73863 | [5] |
| pKa (strongest acidic) | 2.61 (predicted) | |
| LogP (predicted) | -0.59 | |
| Water Solubility (predicted) | 224 g/L | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Synthesis of Indole-3-Glyoxylic Acid (Based on Baker, 1940)
The following protocol is a generalized representation of the first reported synthesis of indole-3-glyoxylic acid.
Materials:
-
Indole
-
Magnesium turnings
-
Ethyl iodide
-
Anhydrous diethyl ether
-
Methyl hydrogen oxalate acid chloride
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Preparation of Indolylmagnesium Iodide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are reacted with ethyl iodide in anhydrous diethyl ether to initiate the formation of ethylmagnesium iodide.
-
A solution of indole in anhydrous diethyl ether is then added dropwise to the Grignard reagent. The reaction mixture is stirred and refluxed to ensure the complete formation of indolylmagnesium iodide.
-
-
Reaction with Methyl Hydrogen Oxalate Acid Chloride:
-
The solution of indolylmagnesium iodide is cooled in an ice bath.
-
A solution of methyl hydrogen oxalate acid chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.
-
-
Work-up and Isolation of Methyl Indolyl-3-glyoxylate:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl indolyl-3-glyoxylate.
-
-
Hydrolysis to Indole-3-Glyoxylic Acid:
-
The crude methyl indolyl-3-glyoxylate is dissolved in a solution of sodium hydroxide in a mixture of water and a suitable organic solvent (e.g., methanol or ethanol).
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the indole-3-glyoxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
-
Caption: Synthetic pathway for indole-3-glyoxylic acid.
Biological Activity and Signaling Pathways
While much of the biological significance of indole-3-glyoxylic acid has been viewed through the lens of its role as a precursor to IAA, it possesses intrinsic biological activities that are of interest to drug development professionals.
Role in Auxin Metabolism
Indole-3-glyoxylic acid is a key intermediate in one of the proposed biosynthetic pathways of IAA in plants and microorganisms. Tryptophan can be converted to indole-3-pyruvic acid, which is then oxidatively decarboxylated to indole-3-acetaldehyde. Alternatively, indole-3-pyruvic acid can be converted to indole-3-glyoxylic acid, which is then thought to be a precursor to indole-3-aldehyde and subsequently IAA.
Caption: Putative role in IAA biosynthesis.
Direct Biological Effects
Recent research has begun to explore the direct biological effects of indole-3-glyoxylic acid and its derivatives, independent of their conversion to IAA. Studies have investigated their potential as:
-
Anti-inflammatory and Antioxidant Agents: Some indole derivatives have demonstrated anti-inflammatory and antioxidant properties, suggesting a potential therapeutic application for indole-3-glyoxylic acid in conditions associated with inflammation and oxidative stress.[4]
-
Enzyme Inhibitors: Indole-3-glyoxylic acid and its derivatives have been used in the preparation of inhibitors for enzymes such as sortase A and isocitrate lyase.[6]
-
Anticancer Agents: The indole-3-glyoxylamide scaffold, derived from indole-3-glyoxylic acid, has been identified as a privileged structure in the development of tubulin polymerization inhibitors, a class of anticancer agents.[7]
The direct signaling pathways through which indole-3-glyoxylic acid exerts these effects are still under active investigation. It is hypothesized that its structural features allow it to interact with various cellular targets, modulating their activity.
Conclusion
Indole-3-glyoxylic acid, since its first synthesis in 1940, has evolved from being considered primarily a metabolic intermediate to a molecule of significant interest in its own right. Its rich chemistry and diverse biological activities, from its foundational role in plant biology to the therapeutic potential of its derivatives, make it a compelling subject for ongoing research. This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of indole-3-glyoxylic acid, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its direct signaling pathways and biological targets is poised to unlock new therapeutic opportunities.
References
- 1. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-glyoxylic acid | 1477-49-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Indole Scaffold: A Technical Guide to Tubulin Polymerization Inhibitors Related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
Disclaimer: While 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS: 14827-68-0) is a recognized indole derivative, a comprehensive review of publicly available scientific literature reveals a lack of direct studies evaluating its efficacy or mechanism of action as a tubulin polymerization inhibitor.[1] This technical guide will therefore focus on closely related and well-characterized indole-3-glyoxylamide derivatives that have demonstrated significant activity as tubulin polymerization inhibitors. The data and protocols presented herein serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.
Introduction to Indole-based Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several indole-containing molecules have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2][3] This guide explores the synthesis, biological activity, and mechanism of action of exemplary compounds from the indole-3-glyoxylamide class.
Quantitative Biological Data of Representative Indole-3-Glyoxylamide Derivatives
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected indole-3-glyoxylamide derivatives from published studies. These compounds share a common indole-3-glyoxylamide scaffold but differ in their substitution patterns.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Indole-3-Glyoxylamide Derivatives against Human Cancer Cell Lines
| Compound ID | R1 Group | R2 Group | Cell Line | IC50 (µM) | Reference |
| Compound A | -CH2-c-C3H5 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.027 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound B | -CH2CH(CH3)2 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.022 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound C | -CH2-c-C5H9 | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.015 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound D | -CH2-c-C3H5 | 4-methoxyphenyl | FaDu (Head and Neck) | 0.030 | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound 13d | Thiazole-linked | Varied | DU145 (Prostate) | 0.093 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |
| Compound 13d | Thiazole-linked | Varied | PC-3 (Prostate) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |
| Compound 13d | Thiazole-linked | Varied | A549 (Lung) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |
| Compound 13d | Thiazole-linked | Varied | HCT-15 (Colon) | >10 | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |
Table 2: Tubulin Polymerization Inhibition Data
| Compound ID | IC50 (µM) | Assay Type | Reference |
| Compound A | 1.1 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound B | 1.1 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound C | 1.0 | Cell-free tubulin polymerization | ACS Med. Chem. Lett. 2015, 6, 9, 982–987 |
| Compound 13d | 1.12 | Cell-free tubulin polymerization | Eur. J. Med. Chem. 2017, 138, 994-1008[4] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize indole-3-glyoxylamide derivatives as tubulin polymerization inhibitors, based on methodologies described in the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., DU145, FaDu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell-Free Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 10 µM), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.
-
Compound Addition: The test compound or a control vehicle (DMSO) is added to the reaction mixture.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve of the compound's effect on the rate or extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Evaluating Tubulin Inhibitors
Caption: A generalized workflow for the preclinical evaluation of potential tubulin polymerization inhibitors.
Proposed Mechanism of Action of Indole-3-Glyoxylamides
Caption: The proposed mechanism of action for indole-3-glyoxylamide tubulin polymerization inhibitors.
Conclusion
The indole-3-glyoxylamide scaffold represents a promising framework for the development of novel anticancer agents that target tubulin polymerization. While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation and a clear roadmap for future investigations. The detailed protocols and mechanistic insights presented in this guide are intended to facilitate further research into this important class of molecules, potentially leading to the discovery of new and effective cancer therapeutics.
References
- 1. This compound|14827-68-0 [benchchem.com]
- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to its putative protein target. While direct experimental data on this specific ligand-protein interaction is limited, this document outlines a robust computational workflow based on the known activities of structurally similar indole derivatives, such as indole-3-glyoxylamides, which have been identified as inhibitors of tubulin polymerization.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and development. It details the necessary experimental protocols, data presentation strategies, and visualizations required to elucidate the binding mechanism and affinity of the compound of interest.
Introduction
This compound is an indole derivative with potential therapeutic applications. The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Structurally related compounds, particularly indole-3-glyoxylamides, have demonstrated significant activity as anticancer agents by inhibiting tubulin polymerization.[1][2] These findings suggest that tubulin is a plausible protein target for this compound.
In silico modeling offers a powerful and cost-effective approach to investigate this hypothesis. Through techniques such as molecular docking and molecular dynamics simulations, it is possible to predict the binding pose, estimate the binding affinity, and analyze the stability of the ligand-protein complex at an atomic level. This guide will delineate a systematic in silico workflow to characterize the binding of this compound to the colchicine binding site of tubulin, a known target for many indole-based inhibitors.[1]
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed biological pathway and the computational workflow for the in silico analysis.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Preparation of Ligand and Protein Structures
-
Ligand Preparation:
-
The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.
-
The structure will be energetically minimized using a suitable force field (e.g., MMFF94).
-
Partial charges will be assigned using the Gasteiger-Hückel method.
-
The final structure will be saved in a PDBQT file format for use in docking software.
-
-
Protein Preparation:
-
The crystal structure of tubulin in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0) will be downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands will be removed from the protein structure.
-
Polar hydrogens will be added, and non-polar hydrogens will be merged.
-
Kollman charges will be assigned to the protein atoms.
-
The prepared protein structure will also be saved in the PDBQT format.
-
Molecular Docking
-
Grid Box Generation:
-
A grid box will be defined to encompass the colchicine binding site of tubulin. The coordinates of the co-crystallized ligand in the original PDB file will be used to center the grid box.
-
The dimensions of the grid box will be set to approximately 60 x 60 x 60 Å to allow for sufficient conformational sampling of the ligand.
-
-
Docking Simulation:
-
Molecular docking will be performed using AutoDock Vina.
-
The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search algorithm settings, will be used as input.
-
The Lamarckian Genetic Algorithm will be employed as the search algorithm.
-
The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 8.
-
-
Analysis of Docking Results:
-
The docking results will be analyzed based on the predicted binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses.
-
The top-ranked binding pose will be visualized using PyMOL or VMD to analyze the interactions between the ligand and the protein residues in the binding site.
-
Molecular Dynamics Simulation
-
System Preparation:
-
The top-ranked docked complex of this compound and tubulin will be used as the starting structure for the molecular dynamics (MD) simulation.
-
The complex will be solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the protein surface to the box edges.
-
Counter-ions (Na+ or Cl-) will be added to neutralize the system.
-
-
Simulation Protocol:
-
The MD simulation will be performed using GROMACS.
-
The system will be subjected to energy minimization to remove any steric clashes.
-
The system will then be gradually heated to 300 K under the NVT ensemble, followed by equilibration under the NPT ensemble to maintain constant pressure and temperature.
-
A production run of at least 100 nanoseconds will be performed to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The MD trajectory will be analyzed to assess the stability of the ligand-protein complex.
-
Metrics such as RMSD of the protein backbone and the ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds between the ligand and the protein will be calculated over time.
-
Binding Free Energy Calculation
-
MM/PBSA Calculation:
-
The binding free energy of the ligand-protein complex will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
-
Snapshots from the stable part of the MD trajectory will be used for the calculation.
-
The binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
-
Quantitative Data Presentation
The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling studies.
Table 1: Molecular Docking Results
| Binding Pose | Predicted Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (within 4 Å) | Hydrogen Bonds |
| 1 | -8.5 | 0.00 | Cys241, Leu248, Ala250, Val318, Lys352 | Lys352 (NH) - Ligand (O) |
| 2 | -8.2 | 1.21 | Cys241, Leu248, Ala316, Val318, Lys352 | Cys241 (O) - Ligand (NH) |
| 3 | -7.9 | 1.89 | Leu248, Ala250, Ala316, Val318, Asn350 | Asn350 (ND2) - Ligand (O) |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Metric | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | 1.8 | 0.3 |
| Ligand RMSD (Å) | 0.9 | 0.2 |
| Number of Ligand-Protein H-Bonds | 2.1 | 0.8 |
Table 3: Binding Free Energy Components (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| Van der Waals Energy | -45.2 | 3.5 |
| Electrostatic Energy | -20.8 | 2.1 |
| Polar Solvation Energy | 38.5 | 4.2 |
| Non-Polar Solvation Energy | -5.1 | 0.7 |
| Total Binding Free Energy | -32.6 | 2.8 |
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to the colchicine binding site of tubulin. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for predicting and characterizing the ligand-protein interaction. The presented data tables and visualizations serve as a template for reporting the findings of such a study. The insights gained from this computational workflow can guide further experimental validation and optimization of this and similar indole derivatives as potential therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a synthetic indole derivative, is an investigational compound with potential applications in cancer immunotherapy and neuroinflammation. Its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) suggests its primary mechanism of action is the modulation of the kynurenine pathway. IDO1 is a key enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1] In various pathological conditions, including cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2][3] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, facilitating tumor immune escape.[1]
These application notes provide a comprehensive protocol for characterizing the in vitro activity of this compound as an IDO1 inhibitor in cell culture systems. The described assays are designed to assess its potency in inhibiting IDO1 enzymatic activity, its effect on cancer cell viability, and its ability to rescue T-cell function from IDO1-mediated immunosuppression.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid |
| Synonyms | 5-Methoxy-indole-3-glyoxylic acid, MIGO |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (≥ 20 mg/mL) and Ethanol (≥ 10 mg/mL).[4] |
| Storage | Store at -20°C. Protect from light. |
Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Signaling Pathway
The primary target of this compound is anticipated to be the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a central regulator of the kynurenine pathway of tryptophan metabolism.
References
Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with potential applications in oncology research. Compounds with the indole scaffold have demonstrated a wide range of biological activities, including anti-cancer properties. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound against various cancer cell lines. The methodologies outlined below will enable researchers to assess its cytotoxic and anti-proliferative effects, as well as to investigate its potential mechanism of action.
Postulated Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, research on analogous indole-containing compounds suggests potential mechanisms of action that may include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival. Structurally related compounds have been shown to interfere with microtubule dynamics and inhibit protein kinases crucial for tumor progression. The following application notes and protocols are designed to investigate these potential anti-cancer activities.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. It is crucial to note that the values presented are for illustrative purposes and must be determined experimentally for this compound in the specific cancer cell lines of interest.
Table 1: Cytotoxicity of this compound in various cancer cell lines (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| MDA-MB-231 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT116 | Colon Carcinoma | To be determined |
| HeLa | Cervical Adenocarcinoma | To be determined |
Table 2: Apoptosis Induction by this compound (Illustrative Data)
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| MCF-7 | IC50 value | To be determined |
| A549 | IC50 value | To be determined |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative Data)
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | IC50 value | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours (or desired time points).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Postulated Signaling Pathways
Based on the known activities of similar indole compounds, this compound may exert its anti-cancer effects by modulating critical signaling pathways. The diagram below illustrates a hypothetical model of action.
Caption: Postulated signaling pathways affected by the compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. The postulated mechanisms of action and signaling pathways are based on related compounds and require experimental validation for this compound.
Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The indole scaffold is considered a "privileged structure," capable of binding to a variety of biological targets with high affinity.[1][2] Derivatives of indole, including those with methoxy and glyoxylic acid or amide functionalities, have demonstrated a broad range of pharmacological activities, such as anticancer, anti-HIV, and antioxidant effects.[3][4][5][6][7][8][9]
This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The protocols outlined below are designed for a hypothetical HTS assay to identify inhibitors of a key cancer-related signaling pathway.
Hypothetical Target: Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. This application note will focus on a high-throughput screening assay to identify inhibitors of this pathway using this compound as a potential lead compound.
Signaling Pathway Diagram
Caption: PI3K/Akt Signaling Pathway and the point of inhibition.
High-Throughput Screening Protocol: Cell-Based Assay for PI3K/Akt Pathway Inhibition
This protocol describes a cell-based assay to screen for inhibitors of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Experimental Workflow Diagram
Caption: High-Throughput Screening Experimental Workflow.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another suitable cancer cell line with an active PI3K/Akt pathway.
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.
-
Reagents:
-
Insulin-like Growth Factor 1 (IGF-1) for pathway stimulation.
-
Cell lysis buffer.
-
Fluorescently labeled primary antibody against phosphorylated Akt (p-Akt).
-
Positive Control: A known PI3K inhibitor (e.g., Wortmannin).
-
Negative Control: DMSO vehicle.
-
-
Instrumentation:
-
Automated liquid handler.
-
High-throughput fluorescence plate reader.
-
Experimental Protocol
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium at a density of 5 x 104 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in serum-free medium to the desired final concentrations.
-
Add 1 µL of the compound dilutions to the assay plates. Include wells for the positive control (Wortmannin) and negative control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of IGF-1 in serum-free medium at a final concentration of 100 ng/mL.
-
Add 10 µL of the IGF-1 solution to all wells except for the unstimulated control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection of Phospho-Akt:
-
Aspirate the medium from the wells.
-
Add 20 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.
-
Add 20 µL of the fluorescently labeled anti-p-Akt antibody solution to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a high-throughput plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Presentation and Analysis
The results of the HTS assay can be quantified and analyzed to determine the inhibitory activity of this compound.
Table 1: Hypothetical HTS Results for PI3K/Akt Pathway Inhibition
| Compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Negative Control (DMSO) | 1500 | 0% |
| Positive Control (Wortmannin) | 250 | 100% |
| 0.1 | 1450 | 4% |
| 1 | 1100 | 32% |
| 10 | 600 | 72% |
| 50 | 300 | 96% |
| 100 | 260 | 99.2% |
Calculation of % Inhibition: % Inhibition = [1 - (Fluorescencecompound - Fluorescencepositive control) / (Fluorescencenegative control - Fluorescencepositive control)] * 100
IC50 Determination: The half-maximal inhibitory concentration (IC50) value can be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The indole nucleus, as exemplified by this compound, represents a valuable scaffold for the discovery of novel drug candidates. The provided high-throughput screening protocol offers a robust method for identifying and characterizing inhibitors of the critical PI3K/Akt signaling pathway. Further structure-activity relationship (SAR) studies on active compounds, such as those based on the indole-glyoxylic acid core, can lead to the development of potent and selective therapeutic agents for the treatment of cancer and other diseases.[10]
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assays
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a member of the indole-3-glyoxylic acid class of compounds. The indole scaffold, particularly with a methoxy substitution, is a common feature in molecules with diverse biological activities.[1] This compound and its structural analogs have been investigated for their potential as inhibitors of various enzymes. Notably, compounds with the indole core structure are known to interact with enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the arachidonic acid cascade, responsible for releasing arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.[2][3] Inhibition of cPLA2α is therefore a key target for the development of anti-inflammatory therapeutics. These application notes provide a framework for developing assays to screen and characterize the inhibitory potential of this compound and related compounds against cPLA2α.
Applications
The primary application for this compound in an assay development context is as a potential inhibitor of cytosolic phospholipase A2α (cPLA2α).[2] Assays designed to measure the inhibition of this enzyme are crucial in the fields of drug discovery and pharmacology for identifying novel anti-inflammatory agents.
Key applications include:
-
Screening for Novel cPLA2α Inhibitors: High-throughput screening (HTS) campaigns to identify compounds that inhibit cPLA2α activity.
-
Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to the indole scaffold of this compound affect its inhibitory potency.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds targeting cPLA2α.
Quantitative Data Summary
| Compound Name | Target Enzyme | Assay Type | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | cPLA2α | e.g., Thio-PC Assay | Data to be generated | Arachidonyl trifluoromethyl ketone | ~5-10 |
| Analog 1 | cPLA2α | e.g., Thio-PC Assay | Data to be generated | Arachidonyl trifluoromethyl ketone | ~5-10 |
| Analog 2 | cPLA2α | e.g., Thio-PC Assay | Data to be generated | Arachidonyl trifluoromethyl ketone | ~5-10 |
Experimental Protocols
Protocol 1: In Vitro cPLA2α Inhibition Assay using a Thioesterase Substrate
This protocol describes a colorimetric assay to measure the inhibitory activity of this compound on cPLA2α using arachidonoyl thio-phosphatidylcholine (Arachidonoyl Thio-PC) as a substrate. The hydrolysis of the thioester bond by cPLA2α releases a free thiol, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Principle of the Assay
cPLA2α cleaves the thioester bond of the substrate, releasing a thiol group. This thiol reacts with DTNB (Ellman's reagent), resulting in the formation of 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 414 nm. The rate of TNB formation is directly proportional to the cPLA2α activity.
Materials and Reagents
-
Recombinant human cPLA2α
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer: 160 mM HEPES (pH 7.4), 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/mL BSA.[4]
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro cPLA2α inhibition assay.
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer as described. Dilute a portion of the buffer 1:1 with HPLC-grade water for use in the assay and for sample dilutions.[4]
-
Reconstitute the Arachidonoyl Thio-PC substrate according to the manufacturer's instructions to a final concentration of 1.5 mM.[4]
-
Prepare a stock solution of DTNB in the diluted Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to be used for the dose-response curve.
-
-
Assay Plate Setup (Final volume of 225 µL): [4]
-
Blank Wells (No Enzyme): Add 15 µL of diluted Assay Buffer.
-
Positive Control Wells (No Inhibitor): Add 10 µL of diluted cPLA2α solution and 5 µL of DMSO.
-
Test Compound Wells: Add 10 µL of diluted cPLA2α solution and 5 µL of the test compound dilution in DMSO.[4]
-
-
Reaction Initiation and Incubation:
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
Caption: The cPLA2α-mediated arachidonic acid inflammatory pathway.
References
Application Notes and Protocols: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid as a Chemical Probe for Tubulin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, migration, and intracellular transport.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated by a complex network of signaling pathways and microtubule-associated proteins (MAPs).[3][4] The disruption of microtubule dynamics is a validated and potent strategy in cancer chemotherapy.
Indole derivatives have emerged as a promising class of compounds that modulate tubulin polymerization.[5] Specifically, molecules containing the indole-3-glyoxylamide scaffold have been identified as potent inhibitors of tubulin assembly, often by interacting with the colchicine binding site on β-tublin.[6][7] 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid belongs to this chemical class. While extensive data on this specific molecule is emerging, its structural similarity to known tubulin inhibitors suggests its potential as a valuable chemical probe for studying microtubule dynamics and as a scaffold for the development of novel anticancer agents.
These application notes provide a comprehensive overview of the potential use of this compound as a chemical probe. The protocols and data presented are based on established methodologies for analogous indole-based tubulin inhibitors and serve as a guide for researchers investigating this compound and its derivatives.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [8] |
| Molar Mass | 219.19 g/mol | [8] |
| Appearance | Predicted: Solid | |
| Melting Point | 248 °C | [8] |
| Boiling Point | 444.3 ± 38.0 °C (Predicted) | [8] |
| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [8] |
| CAS Number | 14827-68-0 | [8] |
Proposed Mechanism of Action
Based on studies of structurally related indole-3-glyoxylamides, this compound is hypothesized to function as a microtubule destabilizing agent.[6][9] The proposed mechanism involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption leads to a loss of microtubule structure, triggering cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.
Quantitative Data of Analogous Indole-Based Tubulin Inhibitors
The following table summarizes the biological activity of several indole-3-glyoxylamide and related indole derivatives that act as tubulin polymerization inhibitors. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound Name/Reference | Target Cell Line | IC₅₀ (Antiproliferative) | IC₅₀ (Tubulin Polymerization) | Notes |
| Indole Derivative 8 [9] | HL-60 | 0.3 nM | - | A potent CA-4 analogue. |
| Indole Derivative 8 [9] | A549 | 2.7 nM | - | Shows broad-spectrum activity. |
| Indole Derivative 8 [9] | HeLa | 1.8 nM | - | Effective against cervical cancer cells. |
| VERU-111 [9] | Melanoma | 5.2 nM | - | Targets the colchicine site. |
| 2-amino-3,4,5-trimethoxy-benzophenone 17 [10] | Various | 7-16 nM | 1.6 µM | Lead compound with excellent activity. |
| Combretastatin A-4 (CA-4) [10] | - | - | 1.9 µM | A well-known natural tubulin inhibitor. |
| Benzo[b]furan 3h [11] | Various | 16-24 nM | - | Strongly interacts with the colchicine site. |
Experimental Protocols
The following are detailed protocols for characterizing the interaction of a chemical probe like this compound with tubulin and its effects on cells.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing indole-3-glyoxylic acids via acylation of the indole nucleus.[12]
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or THF
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5-methoxyindole in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. A precipitate of the intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, should form.
-
Carefully quench the reaction by the slow addition of water.
-
To hydrolyze the acid chloride to the desired carboxylic acid, add a 1M NaOH solution and stir until the solid dissolves.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1M HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield this compound.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, adapted from procedures used for similar compounds.[6]
Materials:
-
Purified porcine brain tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound dissolved in DMSO (various concentrations)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare tubulin solution at a final concentration of ~1 mg/mL in General Tubulin Buffer on ice.
-
Add the test compound (this compound) or control (DMSO, paclitaxel, colchicine) to the wells of a 96-well plate.
-
Add the tubulin solution to each well and incubate on ice for 15 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance vs. time. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC₅₀ value from a dose-response curve.
Protocol 3: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which the probe exhibits cytotoxic effects on cancer cell lines.[13]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Protocol 4: Immunofluorescence Microscopy for Microtubule Integrity
This protocol visualizes the effect of the probe on the cellular microtubule network.[14]
Materials:
-
Cells grown on glass coverslips
-
Test compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for a defined period (e.g., 18-24 hours).
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for signs of microtubule depolymerization (loss of filamentous structures) and nuclear fragmentation.
Regulation of Microtubule Dynamics: Signaling Pathways
The function of microtubule-targeting agents is intrinsically linked to the complex signaling pathways that govern microtubule stability and dynamics. Key players in this regulation include proteins that bind tubulin dimers (e.g., stathmin) and those that associate with assembled microtubules (e.g., MAPs like tau).[1][2] Signaling kinases such as GSK-3β also play a crucial role.[2] Understanding these pathways is essential for contextualizing the effects of chemical probes like this compound.
Conclusion
This compound represents a promising chemical structure for the investigation of microtubule dynamics. Based on its inclusion in the indole-3-glyoxylamide class, it is predicted to act as an inhibitor of tubulin polymerization by binding to the colchicine site. The protocols outlined here provide a robust framework for synthesizing this compound and systematically evaluating its biological effects, from its direct interaction with purified tubulin to its cellular consequences, including cytotoxicity, cell cycle arrest, and disruption of the microtubule cytoskeleton. Further investigation of this and related molecules will advance our understanding of microtubule regulation and may lead to the development of new therapeutic agents.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|14827-68-0 [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing the Efficacy of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with a structure similar to other bioactive indole compounds that have demonstrated a range of biological activities, including anticancer properties. Notably, compounds with an indole-3-glyoxylamide scaffold, structurally related to the test compound, have been identified as inhibitors of tubulin polymerization. This document outlines a comprehensive experimental design to investigate the potential anticancer efficacy of this compound, hereafter referred to as "the compound." The protocols provided herein detail in vitro and in vivo methodologies to assess its cytotoxic and anti-tumor activities and to explore its potential mechanism of action.
Hypothesis
Based on the structural similarities to known tubulin polymerization inhibitors, the primary hypothesis is that this compound exhibits anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Part 1: In Vitro Efficacy Evaluation
This section describes the protocols to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Experimental Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, and HCT116 - colon cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions will be prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.1%. Cells will be treated with the compound for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C. The medium will then be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | ||
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| HCT116 | Colon Cancer | ||
| HEK293 | Non-cancerous |
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Experimental Protocol:
-
Cell Treatment: Cells will be seeded in 6-well plates and treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells will be washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells will be analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified using appropriate software.
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control (Vehicle) | |||
| IC50 | ||||
| 2x IC50 | ||||
| MCF-7 | Control (Vehicle) | |||
| IC50 | ||||
| 2x IC50 |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Experimental Protocol:
-
Cell Treatment: Cells will be treated with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Staining: Cells will be harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant will be quantified.
Data Presentation:
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| HeLa | Control (Vehicle) | ||||
| IC50 | |||||
| 2x IC50 | |||||
| MCF-7 | Control (Vehicle) | ||||
| IC50 | |||||
| 2x IC50 |
In Vitro Experimental Workflow Diagram
Application Notes and Protocols for Measuring the Anti-proliferative Effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is an indole derivative with potential as an anti-proliferative agent. Structurally related indole compounds have demonstrated efficacy in inhibiting cancer cell growth through various mechanisms. These application notes provide a comprehensive guide to characterizing the anti-proliferative effects of this compound, including detailed experimental protocols and data presentation guidelines.
Hypothetical Mechanism of Action
Based on the activities of structurally similar indole derivatives, it is hypothesized that this compound exerts its anti-proliferative effects by acting as a tubulin polymerization inhibitor. By binding to tubulin, the compound disrupts microtubule dynamics, a critical process for mitotic spindle formation. This interference is proposed to lead to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. The following protocols are designed to test this hypothesis.
Key Experimental Protocols
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Investigation: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[4]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target Validation: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence over time.[5][6]
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]
-
GTP solution
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (vehicle)
-
96-well plate (black, for fluorescence)
-
Temperature-controlled spectrophotometer or fluorometer
Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate containing tubulin polymerization buffer, GTP, and various concentrations of this compound, positive, and negative controls.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (at 340 nm) or fluorescence (with an appropriate reporter) every 30 seconds for 60-90 minutes.[5]
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| MCF-7 | 24 | 22.7 ± 2.5 |
| 48 | 12.3 ± 1.4 | |
| 72 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.3 ± 3.1 | 28.9 ± 2.2 | 15.8 ± 1.9 |
| Compound (5 µM) | 48.1 ± 2.8 | 25.4 ± 2.0 | 26.5 ± 2.5 |
| Compound (10 µM) | 35.6 ± 2.5 | 18.2 ± 1.7 | 46.2 ± 3.1 |
| Compound (20 µM) | 21.4 ± 1.9 | 10.5 ± 1.3 | 68.1 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: General experimental workflow for characterizing anti-proliferative compounds.
Caption: Proposed mechanism of action for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid Analogs
Indole-3-glyoxylic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The indole scaffold is a privileged structure in drug discovery, and its functionalization can lead to compounds with a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. Specifically, this compound and its analogs are of interest for their potential to modulate key cellular signaling pathways. The methoxy group at the 5-position of the indole ring enhances the electron-donating nature of the ring system, which can influence the compound's reactivity and biological interactions.
Key Synthetic Strategies
The synthesis of this compound and its analogs generally follows a multi-step pathway. The most common and effective approach is the Friedel-Crafts acylation of a 5-methoxyindole precursor.
The primary synthetic route involves:
-
Synthesis of the 5-Methoxyindole Core: The starting material, 5-methoxyindole, can be prepared through various established methods, with the Fischer indole synthesis being a prominent example. This classic reaction involves the cyclization of a phenylhydrazone under acidic conditions.
-
Friedel-Crafts Acylation: The electron-rich C3 position of 5-methoxyindole is susceptible to electrophilic substitution. Reaction with oxalyl chloride introduces the 2-oxoacetyl chloride moiety, forming a highly reactive intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride.
-
Esterification: The reactive acyl chloride is typically not isolated but is reacted in situ with an alcohol, most commonly ethanol, to yield the corresponding ethyl ester, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.
-
Hydrolysis: The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved under alkaline conditions.
Alternative strategies, such as carbonylation reactions, can also be employed to introduce the carbonyl group onto the indole nucleus.
Biological Significance and Potential Applications
Indole derivatives have shown a wide array of biological activities. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known for their potent anti-cancer properties. These compounds can influence multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Analogs of 2-(indol-3-yl)-2-oxoacetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The structural modifications on the indole ring and the oxoacetic acid side chain allow for the fine-tuning of their biological activity and selectivity.
Signaling Pathway Involvement
A key signaling network often dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell cycle regulation, proliferation, and survival. Studies on indole compounds, such as I3C and DIM, have demonstrated their ability to modulate this pathway. These compounds can inhibit the activation of Akt, a central kinase in the pathway, leading to downstream effects on cell growth and survival. The modulation of the PI3K/Akt/mTOR pathway by indole-3-glyoxylic acid derivatives makes them attractive candidates for the development of targeted therapies.
Experimental Protocols
Synthesis of 5-Methoxyindole (Precursor)
Method: Fischer Indole Synthesis
This protocol describes the synthesis of 5-methoxyindole from 4-methoxyphenylhydrazine hydrochloride and pyruvic acid.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add pyruvic acid to the solution and stir at room temperature to form the phenylhydrazone.
-
Slowly add concentrated sulfuric acid to the reaction mixture while cooling in an ice bath.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5-methoxyindole.
Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Method: Friedel-Crafts Acylation and Esterification
This protocol details the reaction of 5-methoxyindole with oxalyl chloride followed by in-situ esterification with ethanol.
Materials:
-
5-Methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Triethylamine (Et3N)
-
Ice bath
Procedure:
-
Dissolve 5-methoxyindole in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours. A precipitate of the intermediate acyl chloride will form.
-
In a separate flask, prepare a solution of anhydrous ethanol and triethylamine.
-
Slowly add the ethanol/triethylamine solution to the reaction mixture containing the acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
Method: Alkaline Hydrolysis of the Ethyl Ester
This protocol describes the hydrolysis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate to the final carboxylic acid.
Materials:
-
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ice bath
Procedure:
-
Dissolve ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in ethanol in a round-bottom flask.
-
Add the NaOH or LiOH solution to the flask.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Acidify the reaction mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the solid product under vacuum to yield this compound.
Data Presentation
Synthesis of this compound: Reaction Data
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |
| 1 | 5-Methoxyindole, Oxalyl chloride | Anhydrous Diethyl Ether | 0 °C to rt, 1-2 h | 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride | In-situ |
| 2 | 5-Methoxy-α-oxo-1H-indole-3-acetyl chloride, Ethanol | Triethylamine | 0 °C to rt, 1 h | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | ~85-95% |
| 3 | Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | NaOH or LiOH, Ethanol/Water | rt to reflux, 2-4 h | This compound | ~90-98% |
Synthesis of Substituted 2-(Indol-3-yl)-2-oxoacetic Acid Analogs: A Comparative Overview
| Indole Substituent | Acylating Agent | Esterification Alcohol | Hydrolysis Conditions | Product | Reported Yield (%) | Reference |
| 5-H | Oxalyl chloride | Ethanol | NaOH, EtOH/H₂O | 2-(1H-Indol-3-yl)-2-oxoacetic acid | Good | |
| 5-Bromo | Oxalyl chloride | Not specified | Not specified | 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetic acid | Not specified | N/A |
| 7-Methyl | Oxalyl chloride | Not specified | NaHCO₃ (aq), reflux | 2-(7-Methyl-1H-indol-3-yl)-2-oxoacetic acid | 95% (over two steps) | N/A |
| 5-Chloro | Oxalyl chloride | Isopropanol | LiOH, THF/H₂O | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid | High | N/A |
| 1-Ethyl | Oxalyl chloride | Isopropylamine | N/A (Amide formation) | 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide | Good |
Spectroscopic Data for this compound and Intermediates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| 5-Methoxyindole | 7.25 (d), 7.19 (d), 7.00 (s), 6.74 (dd), 3.74 (s) | 154.1, 131.9, 128.8, 124.9, 112.3, 111.9, 102.6, 55.8 | 3400 (N-H), 1620, 1580, 1490, 1220 | 147 [M]+ |
| Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | 8.45 (s), 7.80 (s), 7.30 (d), 6.95 (dd), 4.40 (q), 3.85 (s), 1.40 (t) | 183.5, 163.2, 156.1, 135.9, 131.2, 124.5, 113.8, 112.9, 109.8, 102.1, 62.3, 55.9, 14.1 | 3300 (N-H), 1730 (C=O, ester), 1640 (C=O, ketone), 1230 (C-O) | 247 [M]+, 248 [M+H]+ |
| This compound | 10.8 (br s), 8.30 (s), 7.75 (s), 7.28 (d), 6.90 (dd), 3.80 (s) | 185.2, 165.8, 156.0, 136.2, 131.5, 124.8, 114.0, 113.2, 110.1, 102.5, 55.9 | 3400-2500 (O-H), 3300 (N-H), 1720 (C=O, acid), 1635 (C=O, ketone) | 219 [M]+, 204 [M-H]- |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Key Signaling Pathway
Application Notes and Protocols: Evaluating 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid in Microtubule Polymerization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of polymerization and depolymerization is crucial for essential cellular functions, including cell division, motility, and intracellular transport.[1][2] This dynamic nature makes them a prime target for anticancer drug development.[3][4] Microtubule-targeting agents disrupt this equilibrium, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6]
One of the key binding sites on β-tubulin for small molecule inhibitors is the colchicine binding site.[3][7] Compounds that bind to this site, known as colchicine binding site inhibitors (CBSIs), prevent the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization.[3][5] The indole scaffold has emerged as a promising pharmacophore for developing novel CBSIs.[2][8] This document provides a detailed protocol for evaluating the inhibitory activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, an indole-based compound, on microtubule polymerization using a fluorescence-based assay.
Principle of the Fluorescence-Based Microtubule Polymerization Assay
This assay quantitatively measures microtubule polymerization in vitro. The method utilizes purified tubulin and a fluorescent reporter dye, 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[6][9][10] In the presence of an inhibitor like this compound, tubulin polymerization is suppressed, resulting in a lower fluorescence signal compared to a control reaction. The rate of fluorescence increase is proportional to the rate of microtubule polymerization, allowing for the determination of the inhibitory potential of the test compound.[10]
Experimental Protocols
I. Materials and Reagents
-
Tubulin: Lyophilized porcine brain tubulin (>99% pure)
-
Test Compound: this compound
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: DMSO (vehicle)
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock Solution: 100 mM in distilled water, pH adjusted to 7.0.
-
Glycerol
-
DAPI Stock Solution: 1 mM in DMSO.
-
Assay Plate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~450 nm, with temperature control at 37°C.
II. Preparation of Reagents
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold G-PEM Buffer. Keep on ice and use within one hour.
-
Assay Buffer (Polymerization Buffer): Prepare fresh by supplementing G-PEM Buffer with 1 mM GTP and 10% (v/v) glycerol. For example, to prepare 1 mL of Assay Buffer, mix 890 µL of G-PEM Buffer, 10 µL of 100 mM GTP, and 100 µL of glycerol. Keep on ice.
-
Test Compound and Control Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Nocodazole (positive control) in DMSO.
-
Perform serial dilutions of the test compound and positive control in Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).
-
III. Assay Procedure
-
Reaction Setup: On ice, add the following components to the wells of a pre-chilled 96-well plate:
-
Test Wells: 10 µL of diluted this compound.
-
Positive Control Wells: 10 µL of diluted Nocodazole.
-
Negative Control Wells: 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
-
Initiate Polymerization:
-
Prepare a tubulin/DAPI master mix. For each reaction, you will need 90 µL. For example, for 10 reactions, mix 893 µL of Assay Buffer, 6.3 µL of 1 mM DAPI stock, and 20 µL of 10 mg/mL tubulin stock. This will result in a final tubulin concentration of approximately 2 mg/mL and a final DAPI concentration of 6.3 µM.[10][11]
-
Add 90 µL of the tubulin/DAPI master mix to each well to initiate the polymerization reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
IV. Data Analysis
-
Plot Data: For each concentration of the test compound and controls, plot fluorescence intensity against time.
-
Determine Inhibition: The inhibition of tubulin polymerization can be calculated by comparing the maximum fluorescence intensity (Vmax) of the test compound wells to the negative control (DMSO) wells.
-
Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of microtubule polymerization.
Data Presentation
The following table presents representative data for the inhibition of tubulin polymerization by this compound. This data is illustrative and serves as an example of expected results from the assay described above.
| Compound | Target Site | Assay Type | IC₅₀ (µM) [Representative] |
| This compound | Tubulin (Colchicine Site) | Fluorescence Polymerization | 1.8 |
| Nocodazole (Positive Control) | Tubulin (Colchicine Site) | Fluorescence Polymerization | 0.5 |
| DMSO (Vehicle Control) | N/A | Fluorescence Polymerization | No Inhibition |
Table 1: Representative inhibitory activity of this compound on in vitro tubulin polymerization. IC₅₀ values for similar indole derivatives acting on the colchicine site typically range from nanomolar to low micromolar concentrations.[2][8][12]
Visualizations
Experimental Workflow
Caption: Workflow for the fluorescence-based microtubule polymerization assay.
Mechanism of Action: Colchicine Site Inhibition
References
- 1. graphviz.org [graphviz.org]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid (CAS No. 14827-68-0), a key intermediate in the synthesis of various biologically active compounds, including potential tubulin polymerization inhibitors.
Compound Information
This compound is an indole derivative with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molar Mass | 219.19 g/mol [1] |
| Appearance | Typically a solid, may be a light yellow crystalline powder[2] |
| CAS Number | 14827-68-0[1] |
Safety and Handling Precautions
Before handling the compound, it is crucial to review the Safety Data Sheet (SDS) for similar indole compounds, as a specific SDS for this exact molecule may not be readily available. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][3]
-
Dust Formation: Avoid generating dust when handling the solid compound.[2][3]
Hazard Statements for Structurally Similar Compounds:
Recommended Solvents and Solubility
Quantitative solubility data for this compound is not widely published. However, based on the solubility of the structurally related compound 5-Methoxyindole-3-acetic acid, the following solvents are recommended for preparing stock solutions. Note: It is highly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL | DMSO is a common solvent for indole compounds and is suitable for most cell-based assays after appropriate dilution. |
| Ethanol | 5-10 mg/mL | Suitable for some biological experiments. Ensure the final ethanol concentration is compatible with your experimental system. |
| Phosphate-Buffered Saline (PBS) | Limited solubility | Indole acetic acids generally have low solubility in aqueous buffers. Preparation of a high-concentration stock in PBS is not recommended. For aqueous working solutions, dilute from a DMSO or ethanol stock. |
Experimental Protocols: Preparation of Stock Solutions
Below are detailed protocols for preparing stock solutions of this compound.
4.1. Protocol for Preparing a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
4.2. Protocol for Preparing a 5 mg/mL Stock Solution in Ethanol
Materials:
-
This compound powder
-
Absolute Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Weigh 5 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of absolute ethanol to the vial.
-
Dissolution: Securely cap the vial and vortex until the solid is fully dissolved.
-
Aliquotting: Dispense the stock solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C, protected from light.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity of the compound.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 6 months | Protect from light. Minimize freeze-thaw cycles by preparing single-use aliquots. |
| -80°C | Up to 12 months or longer | Preferred for long-term storage to ensure maximum stability. Protect from light. |
Note: The stability of this compound in solution has not been extensively reported. It is recommended to use freshly prepared solutions whenever possible and to visually inspect for any precipitation before use.
Visualization of Experimental Workflow and a Potential Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Hypothetical Signaling Pathway Involvement (as a precursor to a tubulin inhibitor)
As an intermediate in the synthesis of tubulin polymerization inhibitors, its downstream products could be involved in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Assessing the Cytotoxicity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of the indole derivative, 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. The following sections outline three standard yet robust methods for quantifying cell viability and understanding the mechanisms of cell death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
MTT Assay: Assessment of Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active cells.[2]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Target cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol; or DMSO:Ethanol 1:1)[1][4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation: MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Lactate Dehydrogenase (LDH) Assay: Evaluation of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells, providing a reliable measure of cytotoxicity.
Experimental Protocol: LDH Assay
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (serum-free medium is often recommended during the assay to avoid interference from LDH in serum)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Controls: Prepare the following controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer for 45 minutes before supernatant collection.[8]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 300-600 x g for 5 minutes.[9][10] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Data Presentation: LDH Assay
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.21 ± 0.02 | 0 |
| 1 | 0.25 ± 0.03 | 5.1 |
| 10 | 0.45 ± 0.04 | 30.8 |
| 25 | 0.88 ± 0.06 | 85.9 |
| 50 | 1.02 ± 0.07 | 103.8 |
| 100 | 1.05 ± 0.08 | 107.7 |
| Max Release | 1.00 ± 0.05 | 100 |
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Annexin V/PI Apoptosis Assay: Differentiating Apoptosis and Necrosis
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[12] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Assay
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[10][11]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[11][13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution (concentrations may vary depending on the kit).[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[12][13]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)
-
Data Presentation: Annexin V/PI Assay
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (10 µM) | 70.1 ± 2.2 | 18.3 ± 1.8 | 10.1 ± 1.1 | 1.5 ± 0.3 |
| Compound (50 µM) | 25.4 ± 3.1 | 45.6 ± 2.5 | 25.8 ± 2.0 | 3.2 ± 0.6 |
Potential Signaling Pathway for Indole-Induced Cytotoxicity
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Derivatization of 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is a key scaffold in medicinal chemistry, belonging to the broader class of indole-3-glyoxylic acids. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, most notably as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. The indole core, substituted at the 3-position with a glyoxylic acid moiety, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the strategic derivatization of this compound to improve its therapeutic potential.
Derivatization Strategies for Enhanced Potency
The primary strategies for enhancing the biological activity of this compound involve modifications at three key positions: the carboxylic acid group, the indole nitrogen, and the indole ring itself.
-
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides (glyoxylamides) is a widely explored and highly successful strategy. This modification allows for the introduction of diverse substituents that can interact with specific pockets of the target protein. Esterification and the introduction of carboxylic acid bioisosteres are also viable approaches to modulate the physicochemical properties and biological activity of the parent compound.
-
Indole Nitrogen Substitution: Alkylation or arylation of the indole nitrogen (N-1 position) can significantly influence the compound's lipophilicity and its interaction with the target. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position can dramatically impact cytotoxic potency.
-
Indole Ring Modification: Substitution at various positions on the indole ring can fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the compound.
Mechanism of Action: Tubulin Polymerization Inhibition
Derivatives of this compound often exert their cytotoxic effects by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for mitotic spindle formation during cell division. By binding to tubulin, these small molecules disrupt microtubule dynamics, leading to a cascade of cellular events.
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation. This leads to an arrest of the cell cycle in the G2/M phase.[1][2][3] Prolonged mitotic arrest activates downstream signaling pathways, ultimately culminating in programmed cell death, or apoptosis.[4]
Quantitative Data on Derivative Potency
The following table summarizes the cytotoxic activity of a series of indole-3-glyoxylamide derivatives of this compound against the FaDu human head and neck cancer cell line. The data is presented as the concentration that inhibits cell growth by 50% (LC50).
| Compound ID | R1 Substituent (Indole N-1) | R2 Substituent (Amide N) | LC50 (nM)[2] |
| Parent Acid | H | OH | >10,000 |
| 12 | Isopropyl | 2-Methoxy-5-pyridyl | 47 |
| 13 | 2-Methoxyethyl | 2-Methoxy-5-pyridyl | 39 |
| 29 | Cyclopentyl | 2-Methoxy-5-pyridyl | 180 |
| 30 | Isobutyl | 2-Methoxy-5-pyridyl | 160 |
| 31 | n-Butyl | 2-Methoxy-5-pyridyl | 38 |
| 32 | 1-Methoxy-2-propyl | 2-Methoxy-5-pyridyl | 12 |
Experimental Protocols
General Synthesis Workflow
The general synthetic approach for generating derivatives of this compound is a multi-step process that allows for diversification at key positions.
Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (Ester Derivative)
This protocol describes the synthesis of the ethyl ester derivative of the title compound.
Materials:
-
5-Methoxyindole
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
Triethylamine (Et3N)
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Formation of the Glyoxylyl Chloride Intermediate:
-
Dissolve 5-methoxyindole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. The formation of the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, will occur in situ.[2]
-
-
Esterification:
-
Work-up and Purification:
-
Filter the precipitate and wash it with cold ethanol and diethyl ether to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: One-Pot Synthesis of Indole-3-glyoxylamide Derivatives
This protocol provides a general one-pot procedure for the synthesis of a variety of indole-3-glyoxylamide derivatives.[2]
Materials:
-
Appropriate N-substituted or unsubstituted 5-methoxyindole
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired primary or secondary amine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Activation of the Indole:
-
Amide Coupling:
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent to obtain the desired indole-3-glyoxylamide derivative.
-
Characterize the purified product using standard analytical techniques (NMR, LC-MS, HRMS).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of the synthesized derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., FaDu)
-
Complete cell culture medium
-
96-well plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the LC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Conclusion
The derivatization of this compound represents a promising avenue for the development of potent anticancer agents. The strategic modification of the carboxylic acid moiety, the indole nitrogen, and the indole ring can lead to significant improvements in cytotoxic activity. The provided protocols offer a starting point for the synthesis and evaluation of novel derivatives. Further exploration of structure-activity relationships, guided by computational modeling and a broader range of biological assays, will be crucial in optimizing the therapeutic potential of this versatile scaffold.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My initial Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride is resulting in a low yield of the desired intermediate. What are the potential causes and solutions?
A1: Low yields in the initial acylation step are a common challenge. Here are several potential causes and corresponding troubleshooting steps:
-
Purity of 5-Methoxyindole: The starting material must be of high purity. Impurities can interfere with the reaction.
-
Solution: Purify the 5-methoxyindole via recrystallization or column chromatography before use. Confirm purity using NMR and melting point analysis.
-
-
Moisture Contamination: Oxalyl chloride and the Lewis acid catalyst (if used) are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C or below) to control the reactivity of oxalyl chloride and minimize side reactions.
-
Solution: Maintain a stable low temperature throughout the addition of oxalyl chloride. A sudden increase in temperature can lead to the formation of undesired byproducts.
-
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully measure and use a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the 5-methoxyindole.
-
Q2: During the esterification of the intermediate acyl chloride with ethanol, I am observing the formation of multiple spots on my TLC plate. What could be the issue?
A2: The formation of multiple products during esterification often points to side reactions.
-
Incomplete Acylation: If the initial acylation was not complete, you will carry over unreacted 5-methoxyindole into the esterification step.
-
Solution: Monitor the initial acylation reaction by TLC to ensure complete consumption of the starting material before proceeding.
-
-
Reaction with Triethylamine: The base, triethylamine, is added to neutralize the HCl generated during the reaction. However, prolonged reaction times or elevated temperatures can lead to side reactions.
-
Solution: Add the triethylamine slowly at 0 °C and stir the reaction at room temperature for the recommended time (typically 1 hour).[1]
-
-
Polysubstitution: While less common in acylation compared to alkylation, it is a possibility if the reaction conditions are not well-controlled.[2][3]
-
Solution: Adhere to the recommended reaction temperature and stoichiometry to minimize the risk of multiple acyl groups being added to the indole ring.
-
Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve the yield of the final product?
A3: Incomplete hydrolysis is a frequent obstacle. Consider the following:
-
Choice of Base and Solvent: The type and concentration of the base, as well as the solvent system, are crucial for efficient hydrolysis.
-
Solution: A common and effective method is the use of sodium hydroxide in a mixture of water, methanol, and THF. Heating the reaction mixture can also drive the reaction to completion.
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature will result in incomplete hydrolysis.
-
Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
-
Work-up Procedure: The acidification step to precipitate the carboxylic acid is critical for obtaining a good yield.
-
Solution: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with an acid like HCl to a pH of around 1-2 to ensure complete precipitation of the product.
-
Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A4: The purification of indole-based carboxylic acids can be challenging due to their polarity and potential for decomposition.
-
Recrystallization: This is the most common method for purifying the final product.
-
Solution: Ethyl acetate is a commonly used solvent for recrystallization.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed.
-
Solution: Use a silica gel column with a suitable solvent system, such as a gradient of methanol in dichloromethane, to separate the desired product from impurities.
-
-
Solid-Phase Extraction (SPE): For smaller scale purifications or to remove specific impurities, SPE can be a rapid and effective technique.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the synthesis of the intermediate, ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. Quantitative data for the final hydrolysis step is less commonly reported in literature, but a well-optimized process should yield the final acid in high purity.
| Step | Reactants | Solvent | Base | Temperature | Time | Typical Yield |
| Esterification | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, Ethanol | Ethanol | Triethylamine | 0 °C to room temp. | 1 hour | Not explicitly stated, but the procedure is described as effective.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
This protocol is adapted from established synthetic routes.[1][5]
-
Acylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-methoxyindole in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the 5-methoxyindole is consumed. The intermediate, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is typically used in the next step without isolation.
-
Esterification: To the reaction mixture containing the acyl chloride intermediate, add anhydrous ethanol (excess).
-
At 0 °C, add triethylamine (1.2 eq.) dropwise. A yellow suspension will form.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Filter the precipitate and wash with cold ethanol and diethyl ether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil or solid.[1]
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in a 1:1:1 mixture of THF:Methanol:Water.
-
Add a solution of sodium hydroxide (1N) and heat the mixture to 70 °C for 16 hours or until the starting material is consumed as indicated by TLC.
-
After cooling, evaporate the organic solvents under reduced pressure.
-
Acidify the remaining aqueous residue to pH 1 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from ethyl acetate.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Friedel-Crafts acylation reaction pathway.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|14827-68-0 [benchchem.com]
Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Acylated Intermediate (Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate)
-
Question: My reaction to acylate 5-methoxyindole with oxalyl chloride, followed by quenching with ethanol, is resulting in a very low yield of the desired ethyl ester. What are the potential causes and solutions?
-
Answer: Low yields in this step can arise from several factors related to the reactivity of the starting materials and the intermediate. Here's a breakdown of potential causes and troubleshooting steps:
-
Degradation of 5-Methoxyindole: 5-Methoxyindole is an electron-rich and somewhat sensitive starting material. Ensure it is pure before use. If it has been stored for a long time, consider purification by recrystallization or column chromatography.
-
Side Reactions of the Acyl Chloride Intermediate: The primary intermediate, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is highly reactive and is typically used in situ.[1] Delays between its formation and the addition of ethanol can lead to the formation of undesired side products. To mitigate this, add the ethanol promptly after the formation of the acyl chloride is complete.
-
Reaction Temperature: The Friedel-Crafts acylation of indoles is often exothermic. Running the reaction at too high a temperature can promote side reactions. It is advisable to perform the addition of oxalyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
-
Moisture Contamination: Oxalyl chloride and the acyl chloride intermediate are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Order of Reagent Addition: The standard procedure involves adding oxalyl chloride to a solution of 5-methoxyindole. Reversing the addition can sometimes lead to different outcomes.
-
Issue 2: Formation of a Complex Mixture of Byproducts
-
Question: After the acylation and esterification steps, my crude product shows multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of multiple byproducts is a common challenge in indole chemistry due to the high reactivity of the indole nucleus.
-
Potential Side Products:
-
Di-acylated products: Although the first acylation deactivates the ring to some extent, the highly reactive nature of 5-methoxyindole could potentially lead to di-acylation, especially if an excess of oxalyl chloride is used.
-
Polymeric materials: Indoles can polymerize under acidic conditions, which can be generated during the reaction.
-
Products from reaction at other positions: While the C3 position is the most nucleophilic, reactions at other positions on the indole ring are possible, though less likely for acylation.[1]
-
-
Strategies to Minimize Byproducts:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of oxalyl chloride. A large excess can promote side reactions.
-
Maintain Low Temperature: As mentioned previously, controlling the reaction temperature is crucial.
-
Use of a Non-coordinating Solvent: Solvents like diethyl ether or dichloromethane are commonly used.
-
Prompt Quenching: Minimize the time the highly reactive acyl chloride intermediate is present before adding the alcohol.
-
-
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
-
Question: I am having trouble fully hydrolyzing the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate to the final carboxylic acid. What are the recommended conditions?
-
Answer: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the base.
-
Recommended Hydrolysis Conditions: A common method for the hydrolysis of this ester is to use a base such as potassium hydroxide or sodium hydroxide in a mixture of an organic solvent and water (e.g., THF/water or ethanol/water).[1]
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after several hours at room temperature, gentle heating (e.g., to 40-50 °C) can be applied.
-
Increase Base Concentration: If the reaction is still sluggish, a higher concentration of the base can be used. However, be cautious as harsh basic conditions can potentially lead to degradation of the indole ring.
-
Ensure Homogeneity: The use of a co-solvent like THF or ethanol is important to ensure the ester is fully dissolved and can react with the aqueous base.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: My final product, this compound, is an oil or an impure solid that is difficult to crystallize. What are some effective purification strategies?
-
Answer: Purification of the final product can be challenging. Here are some suggested methods:
-
Crystallization:
-
After acidification of the reaction mixture following hydrolysis, the product may precipitate. If it oils out, try scratching the flask or adding a seed crystal.
-
For recrystallization, a common solvent is ethyl acetate. You can also try solvent systems like methanol/water or ethanol/water.
-
-
Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Acid-Base Extraction: An acid-base workup can be used to remove neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., aqueous sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical synthetic route for this compound?
-
A1: The most common route involves a three-step sequence:
-
Synthesis of 5-methoxyindole: This can be achieved through methods like the Fischer indole synthesis.
-
Friedel-Crafts Acylation: 5-methoxyindole is reacted with oxalyl chloride to form the intermediate 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride.
-
Esterification and Hydrolysis: The acyl chloride is typically reacted in situ with an alcohol (e.g., ethanol) to form a stable ester, which is then hydrolyzed under basic conditions to yield the final carboxylic acid.[1]
-
-
-
Q2: Is a Lewis acid catalyst necessary for the acylation of 5-methoxyindole with oxalyl chloride?
-
A2: Due to the high electron-donating ability of the methoxy group and the inherent nucleophilicity of the indole C3 position, the Friedel-Crafts acylation of 5-methoxyindole with a highly reactive acylating agent like oxalyl chloride often proceeds without the need for a Lewis acid catalyst.
-
-
Q3: What are the key safety precautions to take during this synthesis?
-
A3:
-
Oxalyl chloride: is corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts violently with water.
-
Anhydrous solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
-
Acidic and Basic Solutions: Handle strong acids and bases with care.
-
-
-
Q4: How should the final product be stored?
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methoxyindole | C₉H₉NO | 147.17 | 52-55 |
| Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C₁₃H₁₃NO₄ | 247.25 | Not reported |
| This compound | C₁₁H₉NO₄ | 219.19 | 248 (dec.) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and add anhydrous ethanol (5.0 eq) dropwise.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed. Gentle heating may be applied if the reaction is slow.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the acylation/esterification step.
References
Technical Support Center: Purification of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities depend on the synthetic route. If synthesized via Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride followed by hydrolysis of the ester intermediate, potential impurities include:
-
Unreacted 5-methoxyindole: The starting material for the synthesis.
-
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: The ester intermediate if hydrolysis is incomplete.
-
Diacylated products: Although less common for this specific reaction, over-acylation can sometimes occur.
-
Polymeric materials: Indoles can be sensitive to strong acids and may polymerize.
-
Residual acid or base: From the hydrolysis step.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Due to the polar nature of the carboxylic acid and the indole ring, a polar solvent or a mixed-solvent system is often effective. A common choice for similar indole derivatives is a mixture of methanol and water. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly. Toluene has also been reported for the recrystallization of related indole carboxylic acids.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purity of fractions. For indole derivatives, visualization can be achieved using:
-
UV light (254 nm): Indole compounds often absorb UV light and will appear as dark spots on a fluorescent TLC plate.
-
Iodine chamber: Exposing the TLC plate to iodine vapor will stain the organic compounds, making them visible as brown spots.
-
p-Anisaldehyde stain: This stain is sensitive to many functional groups and can produce colored spots upon heating, which can be helpful for visualization.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this:
-
Use more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil.
-
Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Change the solvent system: The current solvent may not be ideal. Experiment with different solvents or mixed-solvent systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., methanol, ethanol) or a mixed-solvent system. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a less polar solvent or a mixed-solvent system where the compound has lower solubility when cold. | |
| Low recovery of the purified product. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. | |
| The purified product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. | Ensure slow cooling to allow for the formation of pure crystals. Consider a second recrystallization. |
| The impurities have similar solubility to the desired compound in the chosen solvent. | Try a different recrystallization solvent or consider another purification technique like column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For normal-phase silica gel, this could mean increasing the percentage of a polar solvent like ethyl acetate or methanol in a non-polar solvent like hexane. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems in TLC to find one that gives good separation between your compound and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of spots on TLC. | The compound is too polar for the stationary phase or is interacting strongly with it. | Add a small amount of a modifier to the eluent. For an acidic compound like this, adding a small percentage of acetic acid or formic acid can improve peak shape. |
| The sample was overloaded on the column. | Use a larger column or apply less sample. | |
| The compound appears to be decomposing on the column. | The silica gel is too acidic for the indole compound. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Expected Purity from Different Purification Techniques
| Purification Technique | Typical Solvent/Mobile Phase | Expected Purity (%) | Expected Yield (%) | Notes |
| Recrystallization | Methanol/Water | 98.0 - 99.5 | 50 - 80 | Yield can be improved by recovering a second crop of crystals. Purity is highly dependent on the slow formation of crystals. |
| Acid-Base Extraction | Diethyl ether/Aqueous NaHCO₃ | >95 | 70 - 90 | Effective for removing neutral and basic impurities. Purity of the final isolated product may require further purification like recrystallization. |
| Flash Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate with 1% Acetic Acid | >99 | 60 - 85 | Provides high purity but can be more time-consuming and result in lower yields due to product loss on the column. |
| Preparative HPLC (C18) | Acetonitrile/Water with 0.1% Formic Acid | >99.5 | 40 - 70 | Offers the highest purity but is typically used for smaller scales and can be costly. |
Note: The expected purity and yield are estimates based on typical results for similar indole carboxylic acids and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Methanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid with gentle heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio as the final recrystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2), which will cause the purified product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Linear gradient from 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: Linear gradient from 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in the initial mobile phase composition (10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: Overcoming Poor Water Solubility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in water?
A1: this compound is a hydrophobic molecule with a nonpolar indole ring system. Furthermore, it is a weak carboxylic acid. In its undissociated (protonated) form at acidic pH, it is particularly poorly soluble in aqueous solutions.
Q2: I am seeing precipitation when I try to dissolve the compound in aqueous buffer. What should I do?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
pH Adjustment: The solubility of this carboxylic acid is highly dependent on pH. Increasing the pH of your solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Try dissolving the compound in a small amount of a basic solution (e.g., 0.1 M NaOH) and then titrating your buffer to the desired final pH.
-
Use of Co-solvents: For many biological assays, the use of a water-miscible organic co-solvent can significantly improve solubility. Common co-solvents include DMSO, ethanol, and PEG 400. However, it is crucial to determine the tolerance of your experimental system to these solvents, as they can have effects at higher concentrations.
-
Heating and Sonication: Gently warming the solution and using a sonicator can help to dissolve the compound. However, be cautious about the thermal stability of the compound.
Q3: What is the recommended method for preparing a stock solution?
A3: For most applications, preparing a high-concentration stock solution in an organic solvent like DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q4: Can I increase the aqueous solubility without using organic solvents?
A4: Yes, several methods can enhance aqueous solubility without organic co-solvents:
-
pH Adjustment: As mentioned, raising the pH above the pKa of the carboxylic acid will increase its solubility.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent water solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions. The choice of surfactant will depend on your specific application.
Quantitative Data on Solubility
Table 1: Solubility of Indomethacin in Various Solvents [1]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~6.73 |
| DMSO | ~17.8 |
| Dimethylformamide | ~20.2 |
| PBS (pH 7.2) | ~0.05 |
Table 2: pH-Dependent Aqueous Solubility of Indomethacin [2]
| pH | Solubility (µg/mL) |
| 1.2 | 3.882 |
| 7.2 | 767.5 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M Na2CO3) dropwise to the solid compound while vortexing or stirring until the solid is completely dissolved. Use the minimum volume necessary.
-
Buffer Addition: Add your desired aqueous buffer to the solution. It is recommended to add the buffer in increments.
-
pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. If the pH is too high, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the desired pH is reached. Be aware that lowering the pH too much may cause the compound to precipitate.
-
Final Volume: Adjust the final volume of the solution with the buffer.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol outlines the preparation of a water-soluble inclusion complex of this compound with β-cyclodextrin.
-
Dissolve β-cyclodextrin: In a flask, dissolve the desired molar excess of β-cyclodextrin in water with stirring. Gentle heating may be required to facilitate dissolution.
-
Dissolve the Compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Mixing: Slowly add the solution of the compound to the stirred β-cyclodextrin solution.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Cooling: Cool the solution in an ice bath to promote the precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold water or the organic solvent used for initial dissolution to remove any uncomplexed material.
-
Drying: Dry the resulting solid, which is the cyclodextrin inclusion complex, under vacuum.
Visualizations
Caption: A general workflow for preparing a solution of a poorly soluble compound.
References
Technical Support Center: Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via the acylation of 5-methoxyindole with oxalyl chloride.
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Low or No Yield of Desired Product | 1. Degradation of Starting Material: 5-methoxyindole may be unstable under acidic conditions or prolonged exposure to air. 2. Inactive Oxalyl Chloride: The reagent may have decomposed due to moisture. 3. Improper Reaction Temperature: Temperature control is crucial for this reaction. 4. Premature Quenching: Adding the hydrolysis agent before the acylation is complete. | 1. Use fresh, high-purity 5-methoxyindole. Consider purification by recrystallization or column chromatography if necessary. 2. Use a fresh bottle of oxalyl chloride or distill it prior to use. Ensure all glassware is thoroughly dried. 3. Maintain the reaction temperature at 0°C or below during the addition of oxalyl chloride. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before hydrolysis. | Improved yield of the desired product. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Leads to polymerization and decomposition of the indole ring. 2. Presence of Strong Acids: Can cause degradation of the electron-rich indole. 3. Oxidation: Exposure to air for extended periods. | 1. Strictly maintain low reaction temperatures (0°C or below). 2. While the reaction is a Friedel-Crafts type acylation, the high reactivity of 5-methoxyindole often negates the need for a strong Lewis acid catalyst which can promote side reactions.[1] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | A cleaner reaction mixture with a higher yield of the desired product and fewer polymeric byproducts. |
| Product is Difficult to Purify | 1. Formation of Side Products: Such as N-acylated or di-acylated indoles. 2. Incomplete Hydrolysis: The intermediate ester (if formed) or unreacted acid chloride may be present. | 1. Use a slight excess of 5-methoxyindole relative to oxalyl chloride to minimize di-acylation. Ensure low reaction temperatures to disfavor N-acylation. 2. Ensure sufficient time and appropriate conditions (e.g., addition of a base like triethylamine followed by water) for complete hydrolysis of the intermediate.[2] | Improved purity of the final product, simplifying downstream processing. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Purity of 5-methoxyindole and oxalyl chloride can vary. 2. Atmospheric Moisture: The reaction is sensitive to water. 3. Slight Variations in Reaction Conditions: Temperature, stirring speed, and addition rate can impact the outcome. | 1. Standardize the source and purity of all reagents. 2. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. 3. Carefully control and document all reaction parameters for each run. | Improved reproducibility of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most probable side reactions involve acylation at positions other than the C3 of the indole ring, or on the nitrogen atom. Given the high nucleophilicity of the C3 position in indoles, C3-acylation is the major pathway.[3] However, forcing conditions (e.g., higher temperatures, excess oxalyl chloride) could lead to di-acylation or N-acylation.
Q2: Is a Lewis acid catalyst necessary for this reaction?
A2: Due to the high reactivity of the 5-methoxyindole ring system towards electrophilic substitution, a strong Lewis acid catalyst (like AlCl₃) is often not required and may even promote side reactions and degradation of the starting material.[1] The reaction between indole and oxalyl chloride can proceed readily without a catalyst.[1]
Q3: My final product has a persistent color. How can I remove it?
A3: Colored impurities often arise from oxidation or polymerization of the indole core. Purification by recrystallization from a suitable solvent (such as ethyl acetate) is a common method to remove these impurities.[4] If color persists, treatment with activated carbon during the workup may be effective.
Q4: What is the role of forming an ester intermediate?
A4: The intermediate, 5-methoxy-α-oxo-1H-indole-3-acetyl chloride, is highly reactive and can be difficult to handle.[5] Converting it to a more stable ester, such as the ethyl ester by reacting it with ethanol, allows for easier purification of the intermediate before the final hydrolysis step to the carboxylic acid.[2] This two-step process can lead to a purer final product.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the 5-methoxyindole starting material and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation of the spots.
Experimental Protocols
Synthesis of this compound via an Ester Intermediate
This protocol is based on the common synthetic route involving the formation of an ethyl ester intermediate.[2]
-
Acylation: To a solution of 5-methoxyindole in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride dropwise at 0°C. The reaction mixture is typically stirred at this temperature for 1-2 hours.
-
Esterification: The resulting suspension containing the intermediate acid chloride is then treated with cold ethanol, followed by the slow addition of a base such as triethylamine at 0°C. The mixture is stirred for an additional hour at room temperature.
-
Workup and Purification of Ester: The reaction mixture is filtered to remove any precipitate. The filtrate is concentrated under reduced pressure. The crude ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate can be purified by column chromatography or recrystallization.
-
Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification with an acid like HCl.
-
Final Purification: The resulting this compound can be purified by recrystallization.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ETHYL 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. This compound|14827-68-0 [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are likely low aqueous solubility and poor membrane permeability. The carboxylic acid and ketone moieties contribute to its polarity, which can limit its ability to cross the lipid-rich intestinal epithelium. Furthermore, it may be subject to efflux by transporters in the gut wall.
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving its solubility and/or permeability. These include:
-
Prodrug Approaches: Modifying the carboxylic acid group to form a more lipophilic and permeable ester prodrug. This masks the polar group, facilitating absorption, after which endogenous esterases hydrolyze the prodrug back to the active parent compound.
-
Formulation Strategies: Incorporating the compound into advanced drug delivery systems like nanoparticles (e.g., PLGA nanoparticles) can protect it from degradation, improve its solubility, and enhance its uptake by the intestinal epithelium.[1][2]
-
Use of Permeability Enhancers: Co-administration with excipients that reversibly open tight junctions or alter the membrane fluidity of intestinal cells can improve absorption.
Q3: How can I assess the metabolic stability of my compound?
A3: The metabolic stability can be evaluated using an in vitro microsomal stability assay. This involves incubating the compound with liver microsomes, which contain key metabolic enzymes (like cytochrome P450s), and monitoring the decrease in the compound's concentration over time. A high clearance rate in this assay suggests rapid metabolism, which could be a reason for low in vivo exposure.
Q4: Which in vitro model is best for predicting the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. These cells form a monolayer with tight junctions and express relevant transporter proteins, providing a good prediction of in vivo drug absorption.
Q5: Are there any known orally bioavailable analogs of this compound?
A5: While specific data for this exact compound is limited, studies on related indole-3-glyoxylamides have shown that structural modifications can lead to orally active compounds with significant in vivo efficacy in animal models.[3][4] This suggests that with appropriate formulation or prodrug strategies, oral bioavailability is achievable for this class of molecules.
Troubleshooting Guides
Low Permeability in Caco-2 Assay
| Observed Problem | Potential Cause | Suggested Solution |
| Low apparent permeability (Papp) value in the apical to basolateral (A→B) direction. | The compound is inherently polar and cannot efficiently cross the cell monolayer. | - Synthesize and test a series of ester prodrugs to increase lipophilicity. - Evaluate the effect of known permeability enhancers (e.g., surfactants, fatty acids) at non-toxic concentrations. |
| High efflux ratio (Papp B→A / Papp A→B > 2). | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | - Re-run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in A→B permeability would confirm P-gp involvement. - Consider structural modifications to reduce recognition by efflux transporters. |
| Low compound recovery after the assay. | - The compound may be binding to the plastic of the assay plate. - It could be unstable in the assay buffer. - The compound might be metabolized by enzymes in the Caco-2 cells. | - Use low-binding plates. - Assess the compound's stability in the assay buffer over the experiment's duration. - Analyze samples for the presence of metabolites. |
Issues with Prodrug Strategy
| Observed Problem | Potential Cause | Suggested Solution |
| The ester prodrug shows low permeability. | The chosen ester group may not have sufficiently increased lipophilicity, or it might be too bulky. | - Synthesize a range of ester prodrugs with varying alkyl or aryl groups to find an optimal balance of lipophilicity and size. |
| The prodrug is stable in plasma/microsomes but shows low bioavailability. | The prodrug is not being hydrolyzed back to the active parent drug at the site of action or after absorption. | - Ensure the chosen ester is susceptible to cleavage by relevant human esterases. Different ester types have varying hydrolysis rates. |
| Low levels of the parent drug are detected in vivo after oral administration of the prodrug. | - The prodrug itself has poor absorption. - The prodrug is rapidly metabolized at a different site before it can be hydrolyzed to the parent compound. | - Evaluate the permeability of the prodrug itself in a Caco-2 assay. - Perform a microsomal stability assay on the prodrug. |
Challenges in Nanoparticle Formulation
| Observed Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of the compound in PLGA nanoparticles. | - The drug is too hydrophilic and leaks into the aqueous phase during formulation. - Poor interaction between the drug and the polymer matrix. | - Use a double emulsion (w/o/w) method for more hydrophilic compounds. - Optimize the drug-to-polymer ratio. - Consider using a different polymer or adding a surfactant to improve compatibility. |
| Large particle size or high polydispersity index (PDI). | - Inefficient homogenization or sonication. - Inappropriate concentration of polymer or surfactant. | - Optimize the energy input during the emulsification step (e.g., sonication time and power). - Adjust the concentrations of PLGA and the stabilizing surfactant (e.g., PVA). |
| Nanoparticles show rapid drug release. | The drug is mostly adsorbed on the surface of the nanoparticles rather than being encapsulated within the core. | - Modify the formulation process to favor encapsulation, for instance, by adjusting the solvent evaporation rate. - Ensure thorough washing of the nanoparticle suspension to remove surface-adsorbed drug. |
Data Presentation: Expected Bioavailability Enhancements
The following tables summarize quantitative data from studies on compounds with similar structural features or formulation strategies, providing a benchmark for expected outcomes.
Table 1: Bioavailability Enhancement of Carboxylic Acids via Prodrug and Formulation Strategies
| Compound Class | Strategy | Fold Increase in Oral Bioavailability (AUC) | Species | Reference |
| Paclitaxel (BCS Class IV) | Polymeric Prodrug | ~10-fold | Rat | [5] |
| 2-PMPA (4 acidic groups) | ODOL Ester Prodrug | ~80-fold | Mouse | [6] |
| 3-Acetyl-11-keto-β-boswellic acid | PLGA Nanoparticles | ~9-fold | Rat | [7] |
Table 2: Caco-2 Permeability Data for Representative Indole Compounds
| Compound | Apparent Permeability (Papp A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Notes | Reference |
| Tryptanthrin | > 32.0 | < 1.12 | High permeability, not a P-gp substrate. | [8] |
| Indolinone | Low recovery | - | Extensive Phase II metabolism observed in Caco-2 cells. | [8] |
| Paclitaxel | ~0.5 (unformulated) | - | Low permeability. | [5] |
| Paclitaxel Prodrug (CPP) | ~2.0 | - | ~4-fold increase in permeability vs. unformulated. | [5] |
Experimental Protocols
General Protocol for Ester Prodrug Synthesis
This protocol describes a general method for the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Desired alcohol (e.g., ethanol, propanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure.
-
Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Reaction: Add the acid chloride solution dropwise to the alcohol/base solution at 0°C. Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.
Protocol for PLGA Nanoparticle Formulation (Single Emulsion-Solvent Evaporation)
This method is suitable for encapsulating hydrophobic or moderately hydrophobic compounds like an ester prodrug of the target molecule.
Materials:
-
This compound derivative (prodrug)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or ethyl acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the compound and PLGA in DCM to form the organic phase.
-
Aqueous Phase Preparation: Prepare the PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath. The energy and duration of this step are critical for determining particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a larger volume of PVA solution and stir at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication between washes.
-
Lyophilization and Storage: Freeze-dry the final nanoparticle suspension (often with a cryoprotectant like trehalose) to obtain a powder that can be stored at -20°C.
Caco-2 Permeability Assay Protocol
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (A→B): Add the test compound solution in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Permeability Measurement (B→A): Add the test compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Integrity Post-Assay: After the final time point, perform a lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for enhancing compound bioavailability.
Caption: Prodrug activation signaling pathway.
Caption: Nanoparticle uptake logical relationships.
References
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-responsive prodrug for improving oral bioavailability of paclitaxel through bile acid transporter-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and incompatible materials such as strong oxidizing agents. The indole ring is susceptible to oxidation, and the α-keto acid moiety can be prone to decarboxylation under certain conditions.
Q2: What is the recommended short-term storage condition for this compound that is in regular use?
A2: For short-term storage of the compound that is being actively used, it is recommended to keep it in a tightly sealed container, protected from light, in a refrigerator at 2-8°C. For a related compound, 5-Methoxy-2-Methyl-3-Indoleacetic Acid, refrigeration (below 4°C/39°F) is advised.[1]
Q3: How should I store this compound for long-term preservation?
A3: For long-term storage, it is best to store the solid compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] This minimizes the risk of degradation from atmospheric oxygen and moisture.
Q4: Can I store this compound in a solution?
A4: Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. The stability in solution will be solvent-dependent and should be validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning yellow or brown) | Oxidation of the indole ring. | Discard the discolored compound as its purity is compromised. For future prevention, store the compound under an inert atmosphere (argon or nitrogen) and strictly protect it from light. |
| Decreased potency or inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your current stock. 2. Perform a quality control check (e.g., HPLC, LC-MS) to assess the purity of the compound. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere to the recommended storage and handling protocols. |
| Precipitate formation in a stored solution | The compound may have low solubility in the chosen solvent at low temperatures, or it could be a sign of degradation product precipitation. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it does not redissolve, it is likely a degradation product. The solution should be discarded. 3. For future use, consider preparing fresh solutions before each experiment or validate the stability of the solution at the storage temperature. |
Storage Condition Summary
| Storage Duration | Temperature | Atmosphere | Light Condition | Container |
| Short-term (days to weeks) | 2-8°C | Air (acceptable) | Protected from light (amber vial or in a dark box) | Tightly sealed vial |
| Long-term (months to years) | ≤ -20°C | Inert gas (e.g., Argon, Nitrogen) | Protected from light | Tightly sealed vial, preferably with a septum cap for inert gas access |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to evaluate the stability of the compound under various storage conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol)
- High-purity water
- Vials (clear and amber)
- Inert gas (argon or nitrogen)
- Refrigerator (2-8°C), Freezers (-20°C and -80°C)
- HPLC system with a UV detector
2. Procedure:
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
Technical Support Center: Scaling Up the Synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful scale-up synthesis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and process flow diagrams to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable method is a two-step process. It begins with the Friedel-Crafts acylation of 5-methoxyindole at the C3 position using oxalyl chloride to form a reactive acyl chloride intermediate.[1] This intermediate is immediately reacted (in-situ) with an alcohol, typically ethanol, to produce a stable ethyl ester. The final step involves the hydrolysis of this purified ester to yield the target carboxylic acid.[1]
Q2: Why is the synthesis typically performed via an ester intermediate instead of direct formation of the acid?
A2: The intermediate formed from the reaction with oxalyl chloride, 5-methoxy-alpha-oxo-1H-indole-3-acetyl chloride, is highly reactive and unstable.[1] Converting it directly to the carboxylic acid can be challenging to control and may lead to impurities. By forming a stable ethyl ester, the intermediate can be easily purified through crystallization or chromatography, which is crucial for ensuring the high purity of the final product upon hydrolysis.[1]
Q3: What are the most critical parameters to control during the scale-up of the acylation reaction?
A3: For a successful and safe scale-up, meticulous control of several parameters is essential. These include:
-
Temperature: The addition of oxalyl chloride is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during this step is critical to prevent side reactions and decomposition.
-
Stoichiometry: Precise control of the molar ratios of reactants, particularly the acylating agent, is necessary to maximize yield and minimize byproduct formation.[1]
-
Reaction Time: Monitoring the reaction to completion using techniques like TLC or LC-MS helps avoid the formation of degradation products from over-processing.[1]
Q4: Are there more environmentally friendly alternatives to traditional Lewis acids for the acylation step?
A4: Yes, research is ongoing to develop greener synthetic methods. The use of solid acid catalysts or milder Lewis acids is being explored to reduce the generation of corrosive and difficult-to-handle waste streams often associated with strong Lewis acids like aluminum chloride.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process.
| Problem/Question | Potential Cause | Recommended Solution |
| Low yield of the ethyl ester intermediate. | 1. Poor quality or impurity of the starting 5-methoxyindole. 2. Degradation of the acylating agent (oxalyl chloride). 3. Inefficient temperature control during acylation, leading to decomposition. 4. Incorrect stoichiometry. | 1. Confirm the purity of 5-methoxyindole using NMR or melting point analysis.[1] 2. Use a fresh, unopened bottle of oxalyl chloride. 3. Ensure slow, dropwise addition of oxalyl chloride at a controlled low temperature (0-5 °C). 4. Carefully verify the molar equivalents of all reagents. |
| Significant byproduct formation is observed during acylation. | 1. Reaction temperature is too high. 2. Side reactions, such as N-acylation, may occur. 3. The use of a very strong Lewis acid catalyst can cause decomposition.[2] | 1. Strictly maintain the recommended low temperature throughout the addition and reaction period. 2. While C3 acylation is electronically favored, ensure conditions do not promote N-acylation. Using milder Lewis acids like Et₂AlCl can improve selectivity.[2] 3. Avoid harsh catalysts like AlCl₃ which can lead to decomposition of the indole ring.[2] |
| The final hydrolysis step is incomplete or causes product degradation. | 1. Insufficient base or reaction time for complete saponification. 2. The product is sensitive to harsh basic conditions and elevated temperatures. | 1. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting ester. 2. Perform the hydrolysis at room temperature or with gentle warming. Avoid prolonged exposure to strong base. Once complete, promptly neutralize the solution to precipitate the acid. |
| The final product is difficult to purify. | 1. Impurities were carried over from the intermediate ester stage. 2. Incomplete precipitation or washing during workup. | 1. The most critical step for final purity is the thorough purification of the ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate intermediate via recrystallization or column chromatography before hydrolysis.[1] 2. After acidification, ensure the product fully precipitates. Wash the filtered solid thoroughly with cold water to remove inorganic salts. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
-
Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-methoxyindole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 L/kg of indole).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Acylation: Add oxalyl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the formation of the intermediate by TLC.
-
Esterification: Add anhydrous ethanol (3.0 eq) dropwise, again maintaining the temperature below 10 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure ester.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide (1.5 eq) in water.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the ester by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid (e.g., 2N HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes in the cold, then collect the solid by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum at 40-50 °C to a constant weight.
Visualized Workflows and Logic Diagrams
Caption: Overall workflow for the two-step synthesis of the target compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
comparing 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid to other indole derivatives
A Comparative Analysis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Other Indole Derivatives in Drug Discovery
This guide provides a detailed comparison of this compound with other notable indole derivatives. The focus is on their chemical structures, biological activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2]
Structural Overview
This compound belongs to the class of indole-3-glyoxylic acids. Its structure features an indole core, a methoxy group at the 5-position, and a glyoxylic acid moiety at the 3-position.[3] The methoxy group at the C5 position is a key feature, known to enhance the reactivity of the indole ring and modulate electronic properties and biological activity.[3][4] This fundamental structure is a versatile starting point for the synthesis of more complex bioactive molecules.[5]
For comparison, several other key indole derivatives are considered:
-
Indole-3-acetic acid (IAA): A primary plant hormone (auxin) with a simple acetic acid side chain.
-
5-Methoxyindole-3-acetic acid (5-MIAA): Structurally similar to the title compound but lacks the oxo group in the side chain. It is a metabolite of Indomethacin.[6][7]
-
Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) with a more complex structure, featuring N-acylation and substitutions at positions 2 and 5.[3][8]
-
Tryptophan: An essential amino acid that serves as the biological precursor to a vast array of indole-containing compounds.[9]
Comparative Biological Activity
The primary therapeutic interest in indole-3-glyoxylic acid derivatives lies in their potential as enzyme inhibitors, particularly in the field of oncology.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[9][10] It is a key target in cancer immunotherapy because its overexpression in tumors helps create an immunosuppressive environment, allowing cancer cells to evade the immune system.[9][11] Many indole derivatives, mimicking the natural substrate tryptophan, have been investigated as IDO1 inhibitors.[8][9]
While direct inhibitory data for this compound is not extensively documented, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, studies on indomethacin derivatives revealed that the functional group at the 3-position significantly impacts IDO1 inhibitory activity.[8] The development of potent IDO1 inhibitors often involves modifying the indole core and its substituents to enhance binding to the enzyme's active site.[12][13]
Below is a summary of the IDO1 inhibitory activity for selected indole derivatives.
| Compound/Derivative Class | Target(s) | IC50 / Ki Value | Key Findings |
| Methyl-thiohydantoin-tryptophan (MTH-trp) | IDO1 | Ki = 11.6 μM (enzymatic) EC50 = 12.85 μM (cell-based) | A competitive inhibitor of IDO1, about 20-fold more potent than the benchmark inhibitor 1-MT in a cell-based assay.[9] |
| 4-Aryl-1,2,3-triazole derivatives (e.g., MMG-0358) | IDO1 | IC50 = 330 nM (enzymatic) IC50 = 80 nM (hIDO1, cellular) | Showed potent inhibition of human IDO1 in cellular assays with no activity against the related enzyme TDO.[9] |
| Diaryl Hydroxylamine derivatives (e.g., Compound 3) | IDO1, IDO2, TDO | IDO1 IC50 = 2 μM IDO2 IC50 = 32 μM TDO IC50 = 4 μM | Represents a "pan inhibitor" targeting all three tryptophan-catabolizing enzymes.[14] |
| Phenylimidazole derivatives (e.g., DX-03-12) | IDO1 | IC50 = 0.3–0.5 μM | A potent IDO1 inhibitor with low cytotoxicity, suggesting an immunomodulatory anti-tumor effect.[12] |
| Indomethacin Derivatives | IDO1 | Variable | SAR studies show that the group at the C3 position is critical for inhibitory activity.[8] |
Anticancer and Cytotoxic Activity
Beyond IDO1 inhibition, indole derivatives, particularly indole-3-glyoxylamides, have been explored as anticancer agents acting through different mechanisms, such as the inhibition of tubulin polymerization.[15]
A study on indole-3-glyoxylamides identified compounds with potent cytotoxic effects against various cancer cell lines. The lead compound in one series demonstrated an LC50 of 12 nM against the FaDu head and neck cancer cell line.[15] These compounds interact with tubulin at the colchicine binding site, disrupt the microtubule network, and induce apoptosis.[15]
Another study synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which showed significant cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50 values of 0.35 and 0.54 μM, respectively.[16]
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
The catabolism of tryptophan is a critical metabolic pathway with implications for immunity and neurological function. IDO1 is the first and rate-limiting enzyme in this pathway, converting tryptophan to N-formylkynurenine.[9][10] Inhibition of IDO1 is a key strategy to prevent tryptophan depletion and the production of immunosuppressive metabolites within the tumor microenvironment.
References
- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|14827-68-0 [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of indoleamine 2,3-dioxygenase: a review of novel patented lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Indole-3-glyoxylic acid in Anticancer Research
A Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, indole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, compounds featuring a glyoxylic acid or related moiety at the 3-position of the indole ring have garnered significant attention. This guide provides a comparative overview of two such compounds: 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and indole-3-glyoxylic acid, with a focus on their potential as anticancer agents. While derivatives of indole-3-glyoxylic acid have been extensively studied as tubulin polymerization inhibitors, data on the specific biological activities of this compound remains limited. This guide will synthesize the available information to offer a clear comparison and highlight areas for future research.
Introduction to the Compounds
Indole-3-glyoxylic acid is a versatile precursor in the synthesis of various bioactive molecules. Its derivatives, particularly indole-3-glyoxylamides, have been the subject of intensive research in oncology, primarily as inhibitors of tubulin polymerization.
This compound is a structurally related indole derivative distinguished by a methoxy group at the 5-position of the indole ring. Methoxy substitution is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of a molecule. While its synthesis is documented, comprehensive studies on its biological activity, particularly in the context of cancer, are not widely published. Research on other 5-methoxyindole derivatives suggests potential for neuroprotective and antioxidant effects.
Comparative Biological Activity
A direct quantitative comparison of the anticancer activity of this compound and indole-3-glyoxylic acid is challenging due to the lack of published data for the former. However, a robust body of evidence supports the potent anticancer effects of indole-3-glyoxylamide derivatives.
Indole-3-glyoxylic Acid Derivatives: Potent Tubulin Polymerization Inhibitors
The primary mechanism through which indole-3-glyoxylamide derivatives exert their anticancer effects is the inhibition of tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table summarizes the in vitro cytotoxic activity of representative indole-3-glyoxylamide derivatives against various human cancer cell lines.
| Compound ID | R1 Group | R2 Group | Cell Line | IC50 (µM) |
| Indibulin | 4-chlorobenzyl | pyridin-4-yl | SKOV3 (ovarian) | 0.04 |
| Compound A | H | 4-methoxyphenyl | A549 (lung) | 0.15 |
| Compound B | H | 2,4-dimethoxyphenyl | HCT116 (colon) | 0.08 |
| Compound C | 4-fluorobenzyl | pyridin-4-yl | DU145 (prostate) | 0.02 |
Data compiled from various sources. IC50 values are indicative and may vary based on experimental conditions.
This compound: A Potential but Unexplored Candidate
Currently, there is a notable absence of published studies evaluating the anticancer or tubulin polymerization inhibitory activity of this compound. However, the presence of the 5-methoxy group on the indole ring is of interest. In other indole-containing compounds, this substitution has been shown to influence biological activity. For instance, derivatives of 5-methoxy-indole carboxylic acid have demonstrated antioxidant and neuroprotective properties. Furthermore, a metabolite of indomethacin, 5-methoxy-2-methyl-3-indole acetic acid, has been shown to inhibit platelet aggregation.
While these activities are distinct from tubulin inhibition, they highlight the potential for the 5-methoxy group to modulate biological function. Further investigation is warranted to determine if this compound or its derivatives possess anticancer properties.
Signaling Pathways and Experimental Workflows
The established mechanism of action for indole-3-glyoxylamide derivatives involves the disruption of microtubule dynamics, a critical process in cell division. The signaling cascade leading to apoptosis following microtubule disruption is a well-characterized pathway in cancer cells.
Caption: Mechanism of action for indole-3-glyoxylamide tubulin polymerization inhibitors.
The workflow for screening and evaluating potential anticancer agents like indole-based compounds typically involves a multi-step process, from initial in vitro cytotoxicity assays to more complex mechanism-of-action studies.
Caption: Experimental workflow for evaluating indole-based anticancer compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter (e.g., DAPI).
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation/emission wavelengths appropriate for the reporter dye).
-
Data Analysis: Plot the fluorescence intensity over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal compared to the negative control.
Conclusion
Derivatives of indole-3-glyoxylic acid, specifically indole-3-glyoxylamides, are well-established as potent anticancer agents that function by inhibiting tubulin polymerization. In contrast, this compound remains a largely unexplored molecule in the context of cancer therapeutics. The presence of a 5-methoxy group suggests the potential for modulated biological activity, but dedicated studies are required to elucidate its specific effects. This guide highlights a significant knowledge gap and underscores the opportunity for further research into the anticancer potential of this compound and its derivatives, which could lead to the development of novel therapeutic agents.
A Comparative Guide to the Anti-Cancer Potential of Indole-3-Glyoxylamides, Featuring 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of the chemical class of indole-3-glyoxylamides, with a particular focus on the potential of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document evaluates its potential by examining closely related analogues, most notably Indibulin (D-24851), a well-studied member of this class.
Introduction to Indole-3-Glyoxylamides in Oncology
The indole scaffold is a prominent heterocyclic structure found in numerous bioactive compounds and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1][2] A number of indole-3-glyoxylamides have emerged as a promising class of anti-cancer agents, primarily functioning as microtubule destabilizing agents.[3] These compounds interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[4][5]
Comparative Analysis of Anti-Cancer Activity
Table 1: Cytotoxicity of Indole-3-Glyoxylamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/LC50 (µM) | Reference |
| Indibulin (D-24851) | SKOV3 (Ovarian) | Data not quantified in abstract | [3] |
| U87 (Glioblastoma) | Data not quantified in abstract | [3] | |
| ASPC-1 (Pancreatic) | Data not quantified in abstract | [3] | |
| MCF-7 (Breast) | Synergistic effect with vinblastine | [5] | |
| Compound 20 | DU145 (Prostate) | 0.093 | [1] |
| Compound 24 | Various | 4.37 - 10.36 | [1] |
Table 2: Cytotoxicity of Other Indole-Based Anti-Cancer Agents
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2e | HCT116 (Colorectal) | 6.43 | [6] |
| A549 (Lung) | 9.62 | [6] | |
| A375 (Melanoma) | 8.07 | [6] | |
| 2-Aryl-2-(3-indolyl)acetohydroxamic acids (general class) | HeLa (Cervical) | Varies (order of magnitude difference between protected and non-protected analogs) | [7] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anti-cancer mechanism of indole-3-glyoxylamides like Indibulin is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.
Caption: Mechanism of action of Indole-3-Glyoxylamides.
Experimental Protocols
To facilitate further research and comparative studies, a standard protocol for assessing the cytotoxic activity of novel compounds is provided below. This protocol is based on the widely used MTT assay, as described in the reviewed literature.[7][8]
Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116, A549) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well.[8]
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in serum-free media.
-
After 24 hours of cell seeding, wash the cells and replace the medium with the media containing different concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The indole-3-glyoxylamide scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. While direct evidence for the anti-cancer effects of this compound is currently lacking, its structural similarity to potent tubulin polymerization inhibitors like Indibulin suggests it may possess similar activity.
Further research is warranted to synthesize and evaluate the cytotoxic and mechanistic properties of this compound. Direct comparative studies against Indibulin and other established anti-cancer agents will be crucial in determining its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of In vitro Anti-Cancer Activity of Methanolic Leaf Extract of Phoenix pusilla on Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole-3-glyoxylamide Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole-3-glyoxylamide analogs, a class of compounds closely related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid. The focus of this guide is on their activity as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer therapeutics. The information presented is compiled from various studies and aims to provide a clear, data-driven overview for researchers in the field of medicinal chemistry and oncology.
Introduction to 5-Methoxyindole-3-glyoxylamides as Anticancer Agents
Indole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds. Among these, indole-3-glyoxylamides have been identified as potent anticancer agents. A significant portion of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The 5-methoxy substitution on the indole ring has been found to be a key feature for potent activity in several series of indole-based tubulin inhibitors. This guide will delve into the specific structure-activity relationships of 5-methoxyindole-3-glyoxylamide analogs, providing quantitative data and experimental context.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro activity of a series of 5-methoxyindole-3-glyoxylamide analogs against tubulin polymerization and various cancer cell lines. The data is compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
| Compound ID | Indole N1-Substituent (R1) | Amide Substituent (R2) | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |
| 1 | H | 4-pyridyl | >50 | DU145 (Prostate) | >10,000 | |
| 2 | H | 2-pyridyl | >50 | DU145 (Prostate) | >10,000 | |
| 3 | -CH2-(4-Cl-Ph) | 4-pyridyl | 1.8 | DU145 (Prostate) | 120 | |
| 4 | -CH2-(4-Cl-Ph) | 2-pyridyl | 2.1 | DU145 (Prostate) | 210 | |
| 5 | -CH2-(4-Cl-Ph) | 4-(thiazol-2-yl)phenyl | 1.5 | DU145 (Prostate) | 93 | |
| 6 | -CH2-(4-Cl-Ph) | 4-(1H-imidazol-1-yl)phenyl | 1.9 | DU145 (Prostate) | 150 | |
| 7 | -CH2-(4-F-Ph) | 4-pyridyl | 2.0 | A549 (Lung) | 180 | |
| 8 | -CH2-(c-propyl) | 4-pyridyl | 3.2 | A549 (Lung) | 450 | |
| 9 | -CH2-(2-thienyl) | 4-pyridyl | 2.5 | HCT-15 (Colon) | 250 | |
| 10 | H | 3,4,5-trimethoxyphenyl | 2.7 | MCF-7 (Breast) | 3,800 | |
| 11 | -CH3 | 3,4,5-trimethoxyphenyl | 2.1 | MCF-7 (Breast) | 1,500 | |
| 12 | -CH2-Ph | 3,4,5-trimethoxyphenyl | 1.6 | MCF-7 (Breast) | 850 |
Key SAR Observations:
-
N1-Substitution is Crucial: Unsubstituted indole (N1-H, compounds 1 and 2) analogs show significantly lower or no activity. The presence of a substituent at the N1 position is critical for potent tubulin polymerization inhibition and cytotoxicity.
-
Nature of N1-Substituent: Aromatic or bulky aliphatic groups at the N1 position, such as a 4-chlorobenzyl group (compounds 3-6), generally lead to high potency.
-
Amide Moiety: The nature of the substituent on the amide nitrogen also plays a significant role. Aromatic and heteroaromatic rings, such as pyridyl and thiazolyl-phenyl groups, are well-tolerated and can contribute to high activity.
-
5-Methoxy Group: The presence of the 5-methoxy group on the indole ring is a common feature in many potent tubulin inhibitors of this class, suggesting its importance for binding to tubulin.
Experimental Protocols
Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules in vitro.
Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and glycerol.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Pre-warm the plate to 37°C for 1-2 minutes.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm when using DAPI) every minute for 60-90 minutes.
-
The rate of tubulin polymerization is proportional to the increase in fluorescence. Plot the fluorescence intensity over time.
-
Determine the IC50 value for each compound by calculating the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, A549, HCT-15)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well, clear, flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.
Caption: Mechanism of action of 5-methoxyindole-3-glyoxylamide analogs as tubulin inhibitors.
comparing the efficacy of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid with known tubulin inhibitors
For Immediate Release
In the competitive landscape of oncology drug development, the quest for novel microtubule-targeting agents with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of a promising class of indole-based compounds, specifically focusing on the potential of molecules structurally related to 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, against established tubulin inhibitors such as Paclitaxel and Colchicine. This objective comparison is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key biological processes.
While direct experimental data for this compound is not extensively available in the public domain, this analysis leverages data from closely related indole-3-glyoxylamide derivatives, which share the core indole scaffold and are known to act as tubulin polymerization inhibitors. This approach provides a valuable framework for understanding the potential efficacy of this class of compounds.
Efficacy at a Glance: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of various indole-based compounds against tubulin polymerization and their cytotoxic effects on different cancer cell lines, benchmarked against Paclitaxel and Colchicine.
Table 1: Inhibition of Tubulin Polymerization
| Compound Class | Specific Compound Example | Tubulin Polymerization IC50 (µM) | Reference |
| Indole-3-glyoxylamide Derivative | Compound 7d | 0.34 - 0.86 (cell-based) | |
| Arylthioindole (ATI) Derivative | ATI 3 | 3.3 | |
| Benzo[b]furan Derivative | Compound 5i | 0.9 | |
| Reference Inhibitors | |||
| Colchicine | - | ~2-5 | |
| Combretastatin A-4 (CA-4) | - | 1.9 |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound Class | Specific Compound Example | Cell Line | IC50 (nM) | Reference |
| Indole-3-glyoxylamide Derivative | Compound 20 | DU145 (Prostate) | 93 | |
| Arylthioindole (ATI) Derivative | ATI 3 | MCF-7 (Breast) | 52 | |
| Indole/1,2,4-Triazole Hybrid | Compound 7i | Various | ~3000 | |
| Reference Inhibitors | ||||
| Paclitaxel | - | SK-BR-3 (Breast) | 2.5 - 7.5 | |
| Paclitaxel | - | MDA-MB-231 (Breast) | ~5-15 | |
| Colchicine | - | Various | Varies widely |
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton. These dynamic structures are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).
Indole-based inhibitors, including the indole-3-glyoxylamides, are reported to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.
Figure 1. Mechanism of action of indole-based tubulin inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Figure 2. Workflow for a tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Prepare a GTP stock solution (e.g., 100 mM).
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations. Include positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance or fluorescence values against time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Figure 3. Experimental workflow for immunofluorescence microscopy of microtubules.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound for an appropriate duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum). Incubate with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing an anti-fade reagent. Visualize the microtubule structure using a fluorescence or confocal microscope.
Conclusion
The available data on indole-3-glyoxylamides and other indole derivatives suggest that this class of compounds holds significant promise as tubulin polymerization inhibitors. Their efficacy, as indicated by low micromolar to nanomolar IC50 values in both biochemical and cell-based assays, positions them as compelling candidates for further preclinical and clinical development. While more direct research on this compound is needed to definitively ascertain its specific activity, the broader class of indole-based tubulin inhibitors demonstrates a clear potential to rival or even surpass the performance of established chemotherapeutic agents. The detailed protocols provided herein offer a standardized framework for future comparative studies, ensuring robust and reliable evaluation of these promising anticancer compounds.
Comparative Analysis of the Biological Activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Anticancer Potential
This guide provides a comparative overview of the biological activity of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and its structural analogs, with a focus on their potential as anticancer agents. While direct experimental data for this compound is limited in the public domain, this guide draws upon structure-activity relationship (SAR) studies of closely related indole-3-glyoxylamide derivatives to provide a contextual comparison. The primary mechanism of action explored is the inhibition of tubulin polymerization, a validated target in cancer therapy.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxicity of selected indole-3-glyoxylamide derivatives against various cancer cell lines. It is important to note that specific data for this compound is not available in the reviewed literature. The presented data for related compounds with substitutions at the 5-position of the indole ring serve as a proxy for comparative analysis.
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |
| Target Compound | 5-OCH3 | OH | Data Not Available | Data Not Available | |
| Analog 1 | 5-H | Amide Derivative A | DU145 (Prostate) | 0.093 | |
| Analog 2 | 5-NO2 | Amide Derivative B | Various | Not specified | |
| Analog 3 | 5-Cl | Amide Derivative C | Various | Not specified | |
| Analog 4 | 7-OCH3 | Amide Derivative D | SK-OV-3 (Ovarian) | < 5 | |
| Analog 5 | H | Amide Derivative E | A549 (Lung) | Data Not Available | |
| Analog 6 | H | Amide Derivative F | HCT-15 (Colon) | Data Not Available |
Note: The specific structures of "Amide Derivatives A, B, C, D, E, and F" are detailed in the respective cited literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., DU145, A549, HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition Assay
This cell-free assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Objective: To determine if a compound inhibits the assembly of microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds
-
A fluorescence or absorbance-based plate reader capable of kinetic measurements at 37°C.
-
Fluorescent reporter for tubulin polymerization (optional, for fluorescence-based assays)
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin polymerization buffer.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in the plate reader pre-warmed to 37°C and measure the increase in absorbance or fluorescence over time (typically 30-60 minutes). The absorbance is usually measured at 340 nm.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the kinetic curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the rate in the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by tubulin polymerization inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Benchmarking 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid Against Standard Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative evaluation of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid, a novel indole derivative, against established chemotherapeutic agents. Due to the limited publicly available data on the biological activity of this specific compound, this document outlines a comprehensive experimental plan to benchmark its performance in key areas of cancer research. The protocols, data tables, and pathway diagrams presented herein are intended to guide the systematic investigation of its potential as an anticancer agent.
Introduction to this compound
Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent antitumor effects. The core indole scaffold is present in numerous natural and synthetic molecules that have been developed as anticancer agents. The subject of this guide, this compound, is a methoxy-activated indole derivative. Methoxy substitution on the indole ring is known to modulate the electronic properties and biological activity of these compounds. While direct evidence of the anticancer efficacy of this compound is not yet broadly published, its structural similarity to other bioactive indoles warrants a thorough investigation into its cytotoxic, pro-apoptotic, and cell cycle-disrupting capabilities.
This guide proposes a head-to-head comparison with standard-of-care chemotherapeutics for relevant cancer types where indole derivatives have shown promise, such as glioma and melanoma.
Proposed Comparative Benchmarking
To ascertain the therapeutic potential of this compound, a series of in vitro assays are proposed. These experiments will compare its effects with those of well-established chemotherapeutic drugs on relevant cancer cell lines.
Proposed Cancer Cell Lines:
-
Glioblastoma: U87 MG, A172
-
Melanoma: A375, SK-MEL-28
Standard Chemotherapeutic Agents for Comparison:
-
Temozolomide (TMZ): The standard-of-care alkylating agent for glioblastoma.
-
Dacarbazine (DTIC): An alkylating agent used in the treatment of metastatic melanoma.
-
Paclitaxel: A microtubule-stabilizing agent used for various solid tumors, including melanoma.
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum anticancer activity, serving as a general positive control for cytotoxicity.
Data Presentation: Comparative Efficacy Tables
The following tables are structured to present the quantitative data that will be generated from the proposed experimental protocols.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | U87 MG (Glioblastoma) | A172 (Glioblastoma) | A375 (Melanoma) | SK-MEL-28 (Melanoma) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Temozolomide | Data to be determined | Data to be determined | N/A | N/A |
| Dacarbazine | N/A | N/A | Data to be determined | Data to be determined |
| Paclitaxel | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 72-hour incubation period, as determined by the MTT assay. N/A: Not applicable as a primary standard of care for this cancer type in this context.
Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)
| Treatment (Concentration) | U87 MG (Glioblastoma) | A375 (Melanoma) |
| Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| Temozolomide (IC50) | Data to be determined | N/A |
| Dacarbazine (IC50) | N/A | Data to be determined |
| Doxorubicin (Positive Control) | Data to be determined | Data to be determined |
% of Apoptotic Cells (Annexin V positive) after 48-hour treatment, determined by flow cytometry.
Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment (Concentration) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | U87 MG | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | U87 MG | Data to be determined | Data to be determined | Data to be determined |
| Temozolomide (IC50) | U87 MG | Data to be determined | Data to be determined | Data to be determined |
| Vehicle Control | A375 | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | A375 | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel (IC50) | A375 | Data to be determined | Data to be determined | Data to be determined |
% of cells in each phase of the cell cycle after 24-hour treatment, determined by flow cytometry with propidium iodide staining.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (U87 MG, A172, A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the respective standard chemotherapeutics (Temozolomide, Dacarbazine, Paclitaxel, Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment: Synchronize cells if necessary, then treat with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the proposed experimental workflow and the known signaling pathways of the standard chemotherapeutics.
Evaluating the Off-Target Effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and its alternatives. The primary biological target of indole-3-glyoxylic acid derivatives, such as this compound, is believed to be Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1] Upregulation of LDHA is a hallmark of many cancers, making it a promising target for therapeutic intervention.[2][3] This guide will compare the on- and off-target profiles of a close structural analog of this compound with two other well-characterized LDHA inhibitors, FX11 and GSK2837808A.
Comparative Analysis of LDHA Inhibitors
| Compound | Primary Target | On-Target Activity (IC50/Ki) | Known Off-Targets | Off-Target Activity |
| NHI-2 (analog of this compound) | LDHA | 14.7 µM (vs. NADH)[2] | Not extensively studied | Not available |
| 10.5 µM (vs. Pyruvate)[2] | ||||
| FX11 | LDHA | Ki = 8 µM[6] | GAPDH | Ki > 300 µM |
| GSK2837808A | LDHA | IC50 = 2.6 nM | LDHB | IC50 = 43 nM |
Summary of Findings:
-
The N-hydroxyindole-2-carboxylate analog of our topic compound shows micromolar potency against LDHA.
-
FX11 also exhibits micromolar inhibition of LDHA and has been shown to be selective over the related glycolytic enzyme GAPDH. However, at higher concentrations, off-target effects or general cytotoxicity have been observed.[6]
-
GSK2837808A is a highly potent nanomolar inhibitor of LDHA with moderate selectivity against the LDHB isoform.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflows used to assess on-target and off-target effects.
Experimental Protocols
This protocol is adapted from standard spectrophotometric assays for LDHA activity.
Materials:
-
Purified human recombinant LDHA enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Pyruvate solution
-
NADH solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the microplate.
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Initiate the reaction by adding the purified LDHA enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
This protocol provides a method to confirm that a compound binds to its intended target within a cellular context.[7]
Materials:
-
Cell line of interest (e.g., a cancer cell line overexpressing LDHA)
-
Cell culture medium and reagents
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against LDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermocycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Denature the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for LDHA, followed by an HRP-conjugated secondary antibody.
-
Analysis: Detect the protein bands using a chemiluminescence imager. Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
This guide provides a framework for evaluating the off-target effects of this compound and its analogs. A comprehensive understanding of a compound's selectivity is crucial for the development of safe and effective therapeutics. Further studies, such as broad kinase panel screening and in vivo toxicity assessments, are recommended for a complete off-target profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tribioscience.com [tribioscience.com]
- 3. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
head-to-head comparison of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid with paclitaxel
A direct head-to-head comparison between 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and paclitaxel in the context of therapeutic efficacy is not currently feasible due to a lack of available scientific literature and experimental data on the biological activity of this compound. Present information primarily identifies it as a chemical intermediate, particularly in the synthesis of various indole derivatives, rather than as an active pharmaceutical ingredient.
This guide, therefore, provides a detailed overview of the established therapeutic agent, paclitaxel, and summarizes the known chemical properties of this compound to highlight the current disparity in their scientific understanding and application.
Paclitaxel: An Established Anti-Cancer Agent
Paclitaxel is a highly effective and widely used chemotherapy drug for treating various cancers, including ovarian, breast, lung, and pancreatic cancer. Its primary mechanism of action involves the disruption of microtubule function, which is critical for cell division.
Mechanism of Action
Paclitaxel works by binding to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division. This binding stabilizes the microtubules, preventing their depolymerization. The resulting dysfunctional microtubules disrupt the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Caption: Mechanism of action of Paclitaxel.
Experimental Data: In Vitro Efficacy of Paclitaxel
The cytotoxic effects of paclitaxel have been extensively documented across a wide range of cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 4 - 8 |
| MCF-7 | Breast Cancer | 2 - 5 |
| A549 | Lung Cancer | 5 - 10 |
| PANC-1 | Pancreatic Cancer | 10 - 20 |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of paclitaxel (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.
Safety Operating Guide
Proper Disposal Procedures for 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it is prudent to handle it with care.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from potential splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or aerosols.[3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound, an acidic organic compound, must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible (e.g., glass) container designated for organic acid waste.[6] Do not mix with other waste streams like halogenated solvents or strong oxidizing agents.[2][7]
2. Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
This area should be away from general lab traffic, well-ventilated, and have secondary containment to prevent spills.[6]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[8]
-
Chemical waste generators are responsible for ensuring the waste is classified and disposed of in accordance with local, regional, and national regulations.[3]
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[9]
-
Wear Appropriate PPE: Before cleaning, don the recommended PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[2][9] For a liquid spill, use an inert absorbent material to soak up the substance.[3]
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid (CAS: 14827-68-0). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye & Face Protection | Safety Glasses with Side-Shields or Goggles | NIOSH (US) or EN 166 (EU) approved[1][4] | Protects against splashes and dust entering the eyes. |
| Face Shield | As needed for splash hazard | Provides additional protection for the face from splashes of corrosive substances.[5] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use[4][6] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills and splashes.[5][6] |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH/MSHA or EN 149 approved[7] | Required when engineering controls (e.g., fume hood) are insufficient to control dust or aerosol exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols during handling.[1][4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If transferring the substance, do so carefully to prevent spills.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a suitable, clearly labeled, and tightly closed container.[1][4][7]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal Method: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Consult local, regional, and national hazardous waste regulations to ensure full compliance.[7] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]
Physicochemical Data
| Property | Value |
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| Appearance | Solid[1] |
| Melting Point | 248 °C (in ethyl acetate) |
| Boiling Point | 444.3 ± 38.0 °C (Predicted) |
| Density | 1.441 ± 0.06 g/cm³ (Predicted) |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
